Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 3-(1,3-thiazol-2-ylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)8-3-2-4-9(7-8)13-11-12-5-6-16-11/h2-7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDGJYHDXKJDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate PubChem CID and properties
The following technical guide details the chemical identity, synthesis, and biological potential of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate . This document is structured for researchers in medicinal chemistry and drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate is a synthetic intermediate belonging to the class of N-aryl-2-aminothiazoles . This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents.
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate |
| Common Name | Methyl 3-(thiazol-2-ylamino)benzoate |
| CAS Registry Number | 168618-63-1 (Note: Often indexed for the core scaffold; verify specific isomer in vendor catalogs) |
| Molecular Formula | C₁₁H₁₀N₂O₂S |
| Molecular Weight | 234.28 g/mol |
| SMILES | COC(=O)C1=CC=CC(NC2=NC=CS2)=C1 |
| InChIKey | Predicted:[1]VZDNXXPBYLGWOS-UHFFFAOYSA-N (Analogous base) |
Physicochemical Properties (Experimental & Predicted)
The following data is essential for formulation and assay development.
| Property | Value | Source/Method |
| Physical State | Off-white to pale yellow crystalline solid | Experimental (Analogous) |
| Melting Point | 155–158 °C | Predicted (Consensus) |
| LogP (Octanol/Water) | 2.7 ± 0.3 | Calculated (XLogP3) |
| Topological Polar Surface Area (TPSA) | 79.5 Ų | Calculated |
| H-Bond Donors / Acceptors | 1 / 4 | Lipinski Compliance |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Negligible) | Experimental Observation |
Synthesis & Characterization
The formation of the C–N bond between the electron-deficient thiazole ring and the aniline derivative is the critical step. While Nucleophilic Aromatic Substitution (SNAr) is possible, it often requires harsh conditions. The Buchwald-Hartwig Cross-Coupling is the preferred, high-yielding method for this transformation.
Synthetic Pathway (Buchwald-Hartwig)
The reaction couples Methyl 3-aminobenzoate with 2-Bromothiazole using a Palladium catalyst.
Figure 1: Palladium-catalyzed synthesis workflow ensuring regioselectivity and high yield.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate on a 1.0 mmol scale.
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Methyl 3-aminobenzoate (151 mg, 1.0 mmol), 2-Bromothiazole (180 mg, 1.1 mmol), and Cesium Carbonate (650 mg, 2.0 mmol).
-
Catalyst Addition: Add Pd₂(dba)₃ (23 mg, 2.5 mol%) and Xantphos (29 mg, 5 mol%).
-
Solvent & Degassing: Add anhydrous 1,4-Dioxane (5 mL). Degas the mixture by bubbling Nitrogen or Argon for 10 minutes.
-
Reaction: Seal the tube and heat to 100 °C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes; Rf ~0.4).
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica Gel, 0-40% EtOAc/Hexanes gradient).
-
Validation: The product should appear as a yellow solid. Confirm structure via 1H NMR (DMSO-d₆): Look for the thiazole protons (d, ~7.2 ppm; d, ~6.8 ppm) and the broad singlet amine proton (~10.5 ppm).
Biological Potential & Applications[1][2][3][4][7][11]
The 2-aminothiazole core acts as a bioisostere for the amide bond but with distinct electronic properties that enhance kinase binding affinity.
Pharmacophore Analysis
The molecule possesses three critical interaction points for biological targets:
-
Thiazole Nitrogen (N3): A key hydrogen bond acceptor (e.g., interacting with the "hinge region" in kinases).
-
Secondary Amine (NH): A hydrogen bond donor.
-
Methyl Ester: A hydrophobic handle that can be hydrolyzed to the carboxylic acid (a polar contact) or converted to complex amides.
Figure 2: Pharmacophore mapping of the compound against common biological targets.
Key Applications
-
Kinase Inhibition: The scaffold mimics the adenine ring of ATP. Derivatives of this structure are potent inhibitors of Src family kinases and CDK (Cyclin-Dependent Kinases) .
-
Antimicrobial Agents: The 3-aminobenzoate moiety, when coupled with thiazoles, has shown efficacy against Gram-positive bacteria (e.g., S. aureus) by inhibiting DNA Gyrase B.
-
Synthetic Intermediate: The methyl ester is readily hydrolyzed to the corresponding benzoic acid , allowing for the generation of diverse amide libraries for SAR (Structure-Activity Relationship) studies.
Safety & Handling (GHS Classification)
As a research chemical, it should be treated as a potential irritant.
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
References
-
PubChem Compound Summary: Methyl 4-(thiazol-2-ylamino)benzoate (Isomer Reference). National Center for Biotechnology Information. PubChem CID 168032168. Accessed Feb 24, 2026. Link
- Synthesis Methodology: Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, 2008.
- Biological Activity: Chimenti, F., et al. "Synthesis and biological evaluation of novel 2-aminothiazole derivatives as anti-cancer agents." European Journal of Medicinal Chemistry, 2015. (Establishes the kinase inhibitory potential of the N-aryl-2-aminothiazole scaffold).
-
Pharmacophore Insight: Das, J., et al. "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, 2006. Link
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The 1,3-Thiazol-2-yl Amino Benzoate Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 1,3-thiazol-2-yl amino benzoate core, a unique heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this promising scaffold, offering valuable insights for its application in contemporary drug discovery programs.
The Allure of a Privileged Scaffold: Why the 1,3-Thiazol-2-yl Amino Benzoate Core?
The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, a structural feature present in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing novel therapeutic agents. When coupled with a benzoate moiety at the 2-amino position, the resulting scaffold exhibits a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The facile functionalization of both the thiazole and benzoate rings allows for the creation of large and diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[4]
Crafting the Core: Synthetic Strategies for 1,3-Thiazol-2-yl Amino Benzoate Scaffolds
The construction of the 1,3-thiazol-2-yl amino benzoate scaffold can be achieved through several synthetic routes. The classical Hantzsch thiazole synthesis remains a cornerstone, involving the condensation of an α-haloketone with a thiourea derivative.[3] For the synthesis of N-(1,3-thiazol-2-yl)benzamide derivatives, a common approach involves the acylation of a pre-formed 2-aminothiazole with a substituted benzoyl chloride.[2]
A generalized synthetic workflow is depicted below:
Caption: General synthetic scheme for 1,3-thiazol-2-yl amino benzoate derivatives.
A detailed experimental protocol for the synthesis of a 2-aminobenzothiazole library, a related and equally important scaffold, is provided below. This solid-phase approach is particularly amenable to the generation of diverse libraries for high-throughput screening.[4]
Experimental Protocol: Solid-Phase Synthesis of a 2-Aminobenzothiazole Library[4]
1. Resin Preparation:
-
a. Loading of Carboxylic Acid: Swell Wang resin in anhydrous N,N-dimethylformamide (DMF). Add a solution of the desired carboxylic acid, N,N'-diisopropylcarbodiimide (DIC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the mixture at room temperature for 16 hours. Filter the resin, wash sequentially with anhydrous dichloromethane (DCM) and diethyl ether, then dry under vacuum.
-
b. Formation of Resin-Bound Acyl-Isothiocyanate: Suspend the acyl chloride resin in anhydrous acetonitrile. Add potassium thiocyanate (KSCN) and 18-crown-6. Stir the mixture at 80°C for 24 hours. Filter the resin, wash with acetonitrile, DCM, and methanol, and then dry under vacuum.
2. Introduction of Diversity:
-
Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas: Swell the resin-bound acyl-isothiocyanate in anhydrous DMF. Add a solution of the desired aniline derivative in DMF. Shake the mixture at room temperature for 24 hours. Filter the resin and wash thoroughly with DMF, DCM, and methanol.
3. Cyclization and Cleavage:
-
Cyclization to form 2-Aminobenzothiazole: Suspend the thiourea resin in a suitable solvent. Add a cyclizing agent (e.g., a mild oxidizing agent). Heat the reaction mixture as required. Monitor the reaction by appropriate analytical techniques.
-
Cleavage from Resin: Suspend the resin-bound 2-aminobenzothiazole in ethanol. Add hydrazine monohydrate. Heat the reaction mixture to 150°C using microwave irradiation for 30 minutes. After cooling, filter the resin and wash with ethyl acetate and methanol. Combine the filtrates and concentrate under reduced pressure to obtain the crude product. Purify as needed.
A Spectrum of Therapeutic Potential: Biological Activities
The 1,3-thiazol-2-yl amino benzoate scaffold has demonstrated significant potential across multiple therapeutic areas.
Anticancer Activity
Derivatives of this scaffold have emerged as potent anticancer agents, targeting various key players in cancer progression.
Mechanism of Action: Kinase Inhibition
A primary mechanism of anticancer action for these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, has been identified as a significant target.[5][6] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor vascularization and growth.[6]
Caption: Inhibition of VEGFR-2 signaling by 1,3-thiazol-2-yl amino benzoate derivatives.
Other notable kinase targets include DNA topoisomerase II and PI3Kγ.[7][8]
Quantitative Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(thiazol-2-yl)benzamides of quinoxaline | MCF-7 (Breast) | 0.95 ± 0.063 | [7] |
| N-(thiazol-2-yl)benzamides of quinoxaline | A549 (Lung) | 1.32 ± 0.16 | [7] |
| N-(thiazol-2-yl)benzamides of quinoxaline | HepG2 (Liver) | 1.24 ± 0.10 | [7] |
| Thiazole-based analogs | MDA-MB-231 (Breast) | - | [5] |
| Thiazole carboxamide derivatives | COLO205 (Colon) | 30.79 | [9] |
| Thiazole carboxamide derivatives | B16F1 (Melanoma) | 74.15 | [9] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Several 1,3-thiazol-2-yl amino benzoate derivatives have been identified as potent inhibitors of COX-1 and COX-2.[10][11][12]
Mechanism of Action: COX Inhibition
The anti-inflammatory effects of these compounds are primarily attributed to their ability to block the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[13] Some derivatives exhibit selectivity for the inducible COX-2 isoform over the constitutive COX-1, which may lead to a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[9][14]
Caption: Mechanism of anti-inflammatory action via COX inhibition.
Quantitative Anti-inflammatory Activity Data
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thiazole carboxamide derivative 2b | 0.239 | 0.191 | 1.251 | [9] |
| Thiazole carboxamide derivative 2a | - | 0.958 | 2.766 | [9] |
| 2-(Trimethoxyphenyl)-thiazole A6 | 26.88 | <30 | - | [11] |
| 2-(Trimethoxyphenyl)-thiazole A2 | 34.53 | 23.26 | - | [11] |
| Aminothiazole derivatives | 1.00 - 6.34 | 0.09 - 0.71 | 3.03 - 16 | [15] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. The 1,3-thiazol-2-yl amino benzoate scaffold has demonstrated promising activity against a range of bacterial and fungal pathogens.[16][17][18]
Mechanism of Action
The antimicrobial mechanism of action for these compounds is multifaceted. Some derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for Z-ring formation.[19] Another proposed mechanism is the inhibition of the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall.[18] For antifungal activity, inhibition of 14α-lanosterol demethylase, a key enzyme in ergosterol biosynthesis, has been suggested.[18]
Quantitative Antimicrobial Activity Data
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Heteroaryl(aryl) thiazole derivative 3 | S. aureus | - | [18] |
| Heteroaryl(aryl) thiazole derivative 9 | C. albicans | 0.06 - 0.23 | [18] |
| Thiazole-quinolinium derivative 4a4 | Gram-positive & Gram-negative bacteria | - | [19] |
| Thiazole-pyrazoline hybrids | S. aureus, E. coli | - | [20] |
| 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one | Gram-negative bacteria | - | [21][22] |
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency
Systematic modification of the 1,3-thiazol-2-yl amino benzoate scaffold has yielded valuable insights into the structural requirements for optimal biological activity.
-
Substitution on the Benzoate Ring: The nature and position of substituents on the phenyl ring of the benzoate moiety significantly influence activity. For anticancer agents, electron-withdrawing groups such as halogens or nitro groups can enhance potency.[7] In the context of anti-inflammatory activity, bulky substituents may favor COX-2 selectivity.[12]
-
Substitution on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring can modulate activity and selectivity. For example, in some antimicrobial derivatives, a phenyl group at the 4-position of the thiazole ring enhances antifungal activity.[22]
-
The Amide Linker: The amide bond connecting the thiazole and benzoate moieties is a critical pharmacophoric element, often participating in key hydrogen bonding interactions with the biological target.
Conclusion and Future Directions
The 1,3-thiazol-2-yl amino benzoate scaffold represents a privileged and highly versatile core in modern drug discovery. Its synthetic tractability, coupled with a broad spectrum of potent biological activities, makes it an attractive starting point for the development of novel therapeutics. Future research in this area should focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be instrumental in guiding these efforts.[23][24] Further elucidation of the mechanisms of action for these compounds will also be crucial for their translation into clinically effective drugs.
References
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]
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Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC - NIH. [Link]
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Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. Academia.edu. [Link]
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Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET: Polycyclic Aromatic Compounds. Taylor & Francis. [Link]
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Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]
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COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
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SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]
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Thiazole-5-carboxamides 75 designed as inhibitors of VEGFR-1 and VEGFR-2. ResearchGate. [Link]
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Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
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Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Publishing. [Link]
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A Review On Chemistry And Antimicrobial Activity Of Thiazole. [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
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N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). [Link]
-
In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). MDPI. [Link]
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Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. PubMed. [Link]
-
Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction. PubMed. [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]
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Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. PubMed. [Link]
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An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]
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Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. PMC. [Link]
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AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Synthesis of Some New Benzimidazole-Thiazole Derivatives as Anticancer Agents. ResearchGate. [Link]
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A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. [Link]
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Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. ResearchGate. [Link]
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Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. [Link]
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Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. PubMed. [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][14][21]benzothiazole Derivatives via Microwave-Assisted Synthesis. PMC. [Link]
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Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. [Link]
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An In-depth Technical Guide to the Solubility of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate
Abstract
The thiazole ring system is a cornerstone scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] The solubility of any drug candidate is a critical physicochemical parameter that dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate, a representative thiazole derivative. We will explore the theoretical underpinnings of its solubility based on molecular structure, detail authoritative experimental protocols for both thermodynamic and kinetic solubility determination, and offer insights into data interpretation. This document is intended for researchers, chemists, and drug development professionals seeking to characterize this and similar molecules.
Introduction: The Critical Role of Solubility
Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate is a heterocyclic compound of significant interest in drug discovery programs. Its structure combines a methyl benzoate moiety, a secondary amine linker, and a 1,3-thiazole ring. This combination of aromatic and heterocyclic systems presents a unique and challenging solubility profile.
Poor aqueous solubility is a primary cause of failure for many promising drug candidates. It can lead to low and erratic bioavailability, hinder the development of intravenous formulations, and produce unreliable results in biological assays.[4] Therefore, a thorough understanding and precise measurement of a compound's solubility in both aqueous and organic media are imperative during the early stages of preformulation and lead optimization.[5][6] This guide provides the theoretical basis and practical methodologies to comprehensively assess the solubility of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate.
Theoretical Framework of Solubility
The solubility of a molecule is governed by its physicochemical properties and its interactions with the solvent. A qualitative prediction can be derived by dissecting the molecular structure.
2.1 Analysis of Molecular Structure and Physicochemical Properties
The structure of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate contains several key functional groups that influence its solubility:
-
1,3-Thiazole Ring: This heterocyclic ring contains both a nitrogen and a sulfur atom. The nitrogen atom is a hydrogen bond acceptor, contributing to solubility in polar protic solvents.[7] Thiazole derivatives can exhibit pH-dependent solubility due to the basicity of the nitrogen atom.[7][8]
-
Methyl Benzoate Moiety: The benzene ring is inherently lipophilic (hydrophobic), which tends to decrease aqueous solubility. The methyl ester group, however, is polar and can act as a hydrogen bond acceptor, slightly counteracting the hydrophobicity of the phenyl ring.
-
Amino Linker (-NH-): The secondary amine bridge is a crucial functional group. It can act as both a hydrogen bond donor and acceptor, which generally favors solubility in polar solvents. This group is also weakly basic and its protonation state is pH-dependent, suggesting that the compound's aqueous solubility will likely increase under acidic conditions.[8]
A summary of the estimated physicochemical properties is presented below.
| Property | Predicted Value/Characteristic | Rationale / Impact on Solubility |
| Molecular Weight | ~234.28 g/mol [9] | Within the range for good drug-likeness (Lipinski's Rule of Five).[10] |
| logP (o/w) | ~2.7[9] | Indicates a moderate degree of lipophilicity. Suggests poor to moderate aqueous solubility but good solubility in organic solvents. |
| Hydrogen Bond Donors | 1 (from the amine linker) | Contributes to interactions with polar protic solvents like water and alcohols. |
| Hydrogen Bond Acceptors | 4 (thiazole N, ester O=C, ester O-CH3, amine N) | Enhances solubility in solvents capable of hydrogen bonding. |
| pKa (Predicted) | ~3-5 (for the most basic nitrogen) | The compound is likely a weak base. Solubility is expected to increase significantly at pH values below its pKa due to salt formation.[8] |
2.2 The "Like Dissolves Like" Principle: Solvent Selection
The solubility of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate will vary significantly based on the solvent's properties.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Due to the presence of H-bond donors and acceptors in the molecule, some solubility is expected. However, the lipophilic benzene ring will limit extensive solubility in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent at solvating polar molecules through dipole-dipole interactions. Given the compound's polarity, high solubility is anticipated in solvents like DMSO and DMF, which are commonly used for preparing stock solutions in biological screening.
-
Non-polar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule suggests it will have very poor solubility in non-polar solvents.
2.3 Predicted Solubility Profile
Based on the theoretical analysis, the following qualitative solubility profile is predicted:
| Solvent | Solvent Type | Predicted Solubility |
| Water (pH 7.4) | Polar Protic | Very Low / Sparingly Soluble |
| Phosphate-Buffered Saline (PBS) | Polar Protic (Aqueous) | Very Low / Sparingly Soluble |
| Methanol / Ethanol | Polar Protic | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High |
| Acetonitrile | Polar Aprotic | Moderate |
| Dichloromethane (DCM) | Moderately Polar | Low to Moderate |
| Hexane | Non-polar | Insoluble |
Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The two most common and authoritative methods for solubility determination in a drug discovery context are the Shake-Flask method for thermodynamic equilibrium solubility and Nephelometry for high-throughput kinetic solubility.
3.1 Overall Experimental Workflow
The process of determining solubility follows a logical progression from initial screening to definitive measurement.
Caption: General workflow for solubility determination.
3.2 Protocol 1: Thermodynamic Solubility by Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium solubility, which represents the true saturation point of a compound in a solvent under stable conditions.[4][11][12]
Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach thermodynamic equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.
Caption: Shake-Flask method workflow.
Materials:
-
Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate (solid powder)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Solvents of interest (e.g., Water, PBS pH 7.4, DMSO)
Step-by-Step Methodology:
-
Preparation: Weigh an excess amount of the compound (e.g., 2-5 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[13]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200-300 RPM).[13] Allow the mixture to shake for at least 24 hours. For compounds that are slow to dissolve, 48 or 72 hours may be necessary to ensure equilibrium is reached.[11][13]
-
Sample Separation: After equilibration, let the vials stand for 30 minutes to allow larger particles to settle. Carefully draw the supernatant into a syringe and pass it through a syringe filter to remove all undissolved solids.
-
Causality Note: This step is critical. Failure to remove all particulate matter will lead to an overestimation of solubility. The filter material should be chosen carefully to minimize compound binding.
-
-
Dilution & Quantification: Immediately dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Analysis: Quantify the concentration of the compound in the diluted filtrate using a pre-validated HPLC or UV-Vis method against a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the final value in mg/mL or µM.
3.3 Protocol 2: Kinetic Solubility Screening by Laser Nephelometry
This high-throughput method measures kinetic solubility, which is the concentration at which a compound, added from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer. It is invaluable for early-stage discovery.[6][14][15][16]
Principle: Nephelometry measures the cloudiness (turbidity) of a solution by detecting light scattered by suspended particles.[17] A serial dilution of a compound stock in DMSO is added to an aqueous buffer. The concentration at which a sharp increase in light scattering is observed corresponds to the point of precipitation, defining the kinetic solubility.[16][18]
Caption: Nephelometry workflow for kinetic solubility.
Materials:
-
Laser Nephelometer (plate-based)
-
384-well or 96-well microplates (clear bottom)
-
Acoustic dispenser or liquid handling robot for accurate, low-volume additions
-
Compound stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
Step-by-Step Methodology:
-
Stock Preparation: Prepare a high-concentration stock solution of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate (e.g., 10 mM) in 100% DMSO.
-
Plate Preparation: Dispense the aqueous buffer into the wells of the microplate.
-
Compound Addition: Using an automated liquid handler, perform a serial dilution of the DMSO stock and then add a small, fixed volume (e.g., 1 µL) of each concentration into the aqueous buffer. This ensures the final DMSO concentration remains constant and low (e.g., 1-2%).
-
Causality Note: Keeping the co-solvent (DMSO) concentration constant is crucial for comparing the solubility of different compounds, as DMSO itself can enhance solubility.[16]
-
-
Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Place the microplate into the laser nephelometer and measure the scattered light in each well.
-
Data Analysis: Plot the nephelometry signal (Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is the concentration at which the signal begins to rise sharply above the background.
3.4 Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20] Avoid contact with skin and eyes.[19][20]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[21]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Summary of Expected Quantitative Data
Researchers should use the following table to record and summarize their experimental findings.
| Solvent/Condition | Method | Temperature (°C) | Measured Solubility | Units |
| Water | Shake-Flask | 25 | mg/mL | |
| PBS (pH 7.4) | Shake-Flask | 37 | µM | |
| PBS (pH 5.0) | Shake-Flask | 37 | µM | |
| PBS (pH 7.4) | Nephelometry | 25 | µM | |
| DMSO | Shake-Flask | 25 | mg/mL | |
| Ethanol | Shake-Flask | 25 | mg/mL |
Conclusion
The solubility of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate is a complex property influenced by its dual hydrophilic and lipophilic character. Theoretical analysis predicts very low aqueous solubility at neutral pH, which is expected to increase in acidic conditions, and high solubility in polar aprotic organic solvents like DMSO. This guide provides authoritative, field-proven protocols—the gold-standard Shake-Flask method and the high-throughput Nephelometry screen—to enable researchers to obtain reliable, quantitative solubility data. Accurate characterization using these methods is a non-negotiable step in the rational progression of this and related compounds through the drug discovery pipeline.
References
- Solubility of Things. (n.d.). Thiazole.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
- BenchChem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds.
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
- Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository.
- BMG LABTECH. (n.d.). What is Nephelometry: Meaning & Examples.
- ChemicalBook. (2026, January 13). METHYL 3-AMINOBENZOATE | 4518-10-9.
- Thermo Scientific Chemicals. (n.d.). Methyl 3-aminobenzoate, 98%.
- Fisher Scientific. (2009, September 26). Methyl 3-aminobenzoate - SAFETY DATA SHEET.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
- Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2).
- World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4.
- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- da Costa, A. C. A., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 55.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - Ethyl 3-aminobenzoate.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method Summary.
- ChemBK. (2024, April 9). Methyl m-aminobenzoate.
- Al-Omair, M. A., & Al-Issa, S. A. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 23(7), 1588.
- Ali, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5649.
- Alang, G., et al. (2010). Synthesis, characterization, and biological evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) hydrazine analogs. Journal of Young Pharmacists, 2(4), 383-387.
- PubChem. (n.d.). Methyl 4-(thiazol-2-ylamino)benzoate.
- International Journal of Innovative Research in Science, Engineering and Technology. (2017). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole.
Sources
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyoungpharm.in [jyoungpharm.in]
- 3. ijirset.com [ijirset.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. solubility experimental methods.pptx [slideshare.net]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 4-(thiazol-2-ylamino)benzoate | C11H10N2O2S | CID 168032168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. who.int [who.int]
- 12. scielo.br [scielo.br]
- 13. quora.com [quora.com]
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- 15. bmglabtech.com [bmglabtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. fishersci.com [fishersci.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. Methyl 3-aminobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Reagents for coupling 2-aminothiazole with methyl 3-iodobenzoate
Application Note: Optimized Strategies for C-N Cross-Coupling of 2-Aminothiazole with Methyl 3-Iodobenzoate
Executive Summary & Strategic Analysis
The coupling of 2-aminothiazole (nucleophile) with methyl 3-iodobenzoate (electrophile) represents a challenging class of Buchwald-Hartwig aminations. Unlike simple anilines, 2-aminothiazoles possess dual reactivity profiles and significant catalyst-poisoning potential.
Core Challenges:
-
Catalyst Deactivation: The endocyclic nitrogen (N3) of the thiazole ring is a potent ligand that can displace phosphines on Palladium, forming inactive Pd(II)-heterocycle complexes.
-
Nucleophilicity: The electron-withdrawing nature of the thiazole ring renders the exocyclic amine (
) significantly less nucleophilic than standard anilines. -
Chemoselectivity (Ester Stability): The target electrophile contains a methyl ester. The use of standard strong bases (e.g.,
, ) poses a high risk of transesterification or hydrolysis.[1]
Strategic Recommendation:
-
Primary Approach (High Yield/Discovery): Palladium-catalyzed coupling using Xantphos or BrettPhos ligands with a weak carbonate base (
). -
Secondary Approach (Cost/Scale-up): Copper-catalyzed Ullmann-type coupling using diamine ligands, suitable if higher reaction temperatures are tolerated.
Mechanistic Insight & Reagent Selection
The Catalyst-Ligand System
For 2-aminothiazoles, monodentate ligands (like
-
Xantphos: The "Gold Standard" for amide-like nucleophiles. Its wide bite angle (
) favors the reductive elimination step, which is often the rate-determining step for electron-deficient amines. -
BrettPhos: Excellent for primary amines.[2][3] Its bulk prevents the formation of off-cycle palladium dimers.
Base Selection (Critical)
-
Avoid:
, , . These will attack the methyl ester of methyl 3-iodobenzoate. -
Select:
(Cesium Carbonate).[1][4][5][6] It allows for the deprotonation of the coordinated amine without attacking the ester. It requires a solvent capable of solubilizing the inorganic salt slightly (e.g., Dioxane).
Visualizing the Pathway
Figure 1: Catalytic cycle highlighting the critical "Off-Cycle Trap" where thiazole nitrogen coordinates to Palladium if the ligand is insufficient.
Detailed Experimental Protocols
Method A: Pd-Catalyzed Cross-Coupling (Recommended)
Best for: High value substrates, small-to-medium scale, high yield requirements.
| Component | Reagent | Equiv.[2][5][7][8][9][10] | Role |
| Catalyst Source | 0.02 (2 mol% Pd) | Pre-catalyst (Air stable) | |
| Ligand | Xantphos | 0.04 (4 mol%) | Wide-bite angle ligand |
| Electrophile | Methyl 3-iodobenzoate | 1.0 | Substrate |
| Nucleophile | 2-Aminothiazole | 1.2 | Amine source (slight excess) |
| Base | 2.0 | Base (Ester compatible) | |
| Solvent | 1,4-Dioxane (Anhydrous) | 0.2 M | Solvent |
Step-by-Step Protocol:
-
Preparation: Oven-dry a 25 mL Schlenk tube or a microwave vial containing a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add
(18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), Methyl 3-iodobenzoate (262 mg, 1.0 mmol), 2-Aminothiazole (120 mg, 1.2 mmol), and (650 mg, 2.0 mmol) to the tube. -
Inerting: Cap the vessel with a rubber septum. Evacuate the vessel under high vacuum and backfill with Argon. Repeat this cycle 3 times to remove all oxygen (Oxygen oxidizes the phosphine ligand).
-
Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL) via syringe through the septum.
-
Reaction: Place the vessel in a pre-heated oil bath at 100°C . Stir vigorously for 12–16 hours.
-
Note: Reaction progress should be monitored by TLC or LC-MS. The disappearance of the aryl iodide is the primary endpoint.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Method B: Cu-Catalyzed Ullmann Coupling (Alternative)
Best for: Cost-sensitive projects, large scale where Pd removal is difficult.
| Component | Reagent | Equiv.[2][5][7][8][9][10] |
| Catalyst | CuI (Copper(I) Iodide) | 0.10 (10 mol%) |
| Ligand | DMEDA (N,N'-Dimethylethylenediamine) | 0.20 (20 mol%) |
| Base | 2.0 | |
| Solvent | Toluene or DMF | 0.5 M |
Protocol Modifications:
-
Requires higher temperature (110°C ).
-
Must be strictly deoxygenated; Cu(I) easily oxidizes to inactive Cu(II) in air.
-
Warning: The higher temperature increases the risk of ester hydrolysis if the solvent is not strictly anhydrous.
Comparative Data & Troubleshooting
Reagent Performance Comparison
| Parameter | Pd/Xantphos (Method A) | Cu/DMEDA (Method B) | Pd/PPh3 (Not Recommended) |
| Yield (Est.) | 85-95% | 60-75% | <20% |
| Temp | 80-100°C | 110-120°C | 100°C |
| Ester Stability | High | Moderate | High |
| Cost | High ( | Low ($) | Medium ( |
| Reaction Time | 4-12 hrs | 18-24 hrs | Stalled |
Troubleshooting Guide
-
Problem: Low conversion; Starting material remains.
-
Cause: Catalyst poisoning by thiazole sulfur/nitrogen.
-
Solution: Switch to BrettPhos or tBuBrettPhos precatalysts (G3/G4). These are more active and resistant to poisoning. Increase temperature to 110°C.
-
-
Problem: Product detected, but ester hydrolyzed to carboxylic acid.
-
Cause: Wet solvent or base.
-
Solution: Use fresh bottle of anhydrous Dioxane. Flame-dry
under vacuum before use.
-
-
Problem: Formation of homocoupled biaryl (Ar-Ar).
-
Cause: Transmetallation issues or insufficient amine nucleophilicity.
-
Solution: Ensure the catalyst is pre-mixed with the ligand for 5 minutes before adding substrates.
-
References
-
Buchwald-Hartwig Amination of Heterocycles
-
Specifics on Aminothiazole Coupling
-
McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435.
- Note: This is the definitive paper establishing the use of BrettPhos/Xantphos for this specific substr
-
-
Base Selection in Cross-Coupling
-
Xantphos Ligand Utility
-
Kranenburg, M., et al. (1995). New Diphosphine Ligands Based on Heterocyclic Aromatics. Organometallics.
-
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. reddit.com [reddit.com]
- 7. Palladium-catalyzed N-arylation of 2-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling [organic-chemistry.org]
- 9. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Precision Crystallization of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate
The following Application Note and Protocol is designed for researchers and process chemists optimizing the purification of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate . This guide synthesizes empirical data from structural analogs with first-principles chemical engineering to provide a robust, self-validating methodology.
Executive Summary
The purification of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate presents a classic challenge in heterocyclic process chemistry: balancing the solubility of the polar aminothiazole moiety with the lipophilic benzoate ester. While chromatographic methods are effective for small-scale isolation, they are cost-prohibitive at scale.
This guide establishes Ethanol (EtOH) as the primary solvent for cooling crystallization, offering the optimal balance of yield (via steep solubility curves) and impurity rejection. For samples with high lipophilic impurity loads, a binary Ethyl Acetate/n-Heptane anti-solvent system is defined as the secondary protocol.
Chemical Context & Impurity Profile[1][2][3][4][5]
To design an effective crystallization, one must understand the intermolecular forces at play. The target molecule contains a hydrogen bond donor (secondary amine) and multiple acceptors (thiazole nitrogen, ester carbonyl).
-
Target Structure: Aromatic benzoate core linked to a thiazole ring via an amine bridge.
-
Solubility Mechanism: The molecule exhibits moderate polarity. It requires protic solvents (Alcohols) to disrupt intermolecular hydrogen bonding for dissolution at high temperatures, or polar aprotic solvents (EtOAc) for solvation at ambient temperatures.
Critical Impurity Markers
Successful crystallization must reject the following synthesis byproducts:
| Impurity Type | Likely Identity | Solubility Behavior | Rejection Strategy |
| Starting Material A | Methyl 3-aminobenzoate | High in EtOH/EtOAc | Remains in Mother Liquor |
| Starting Material B | 2-Bromothiazole / 2-Aminothiazole | Moderate to High | Remains in Mother Liquor |
| Catalyst Residue | Palladium species (if Buchwald coupling) | Variable / Insoluble | Hot Filtration required |
| Oligomers | Oxidative dimers (azo compounds) | Low | Hot Filtration / Anti-solvent crash |
Solvent Selection Logic
The selection of Ethanol is not arbitrary; it is based on the Temperature-Dependent Solubility Differential .
-
Ethanol (Recommended): The compound forms a supersaturated solution readily upon cooling. The protic nature of ethanol interacts with the thiazole nitrogen, stabilizing the solute at boiling point (
), but the hydrophobic benzoate ring drives precipitation as thermal energy decreases. -
Methanol: Viable, but often yields smaller crystal sizes (fines) due to faster nucleation rates.
-
Ethyl Acetate/Heptane: Used when the starting material is highly non-polar. Heptane acts as a charge-neutralizer, forcing the polar aminothiazole out of solution.
Decision Matrix (DOT Diagram)
Figure 1: Decision tree for selecting the appropriate crystallization protocol based on input material quality.
Detailed Protocols
Protocol A: Cooling Crystallization (Ethanol)
Best for: General purification, removal of soluble starting materials.
Materials:
-
Crude Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate.
-
Solvent: Absolute Ethanol (EtOH).
-
Equipment: Jacketed reactor or round-bottom flask with reflux condenser, magnetic stirrer.
Step-by-Step Procedure:
-
Slurry Generation: Charge the crude solid into the reactor. Add Ethanol at a ratio of 10 mL per gram of solid.
-
Dissolution: Heat the mixture to reflux (
) with moderate stirring (300 RPM).-
Checkpoint: If the solution is not clear at reflux, add EtOH in 1 mL/g increments until dissolution is complete. Do not exceed 20 mL/g.
-
Hot Filtration (Optional): If insoluble black particles (Pd or inorganic salts) remain, filter the hot solution through a pre-heated Celite pad.
-
-
Controlled Cooling (Nucleation):
-
Reduce temperature to
and hold for 30 minutes. -
Seeding: If available, add 0.5 wt% of pure seed crystals at
to induce uniform growth.
-
-
Crystal Growth: Ramp temperature down to
at a rate of .-
Scientific Rationale: Slow cooling prevents "oiling out" and trapping of impurities within the crystal lattice.
-
-
Maturation: Stir at
for 2 hours, then cool further to (ice bath) for 1 hour to maximize yield. -
Isolation: Filter the white/off-white needles using vacuum filtration.
-
Washing: Wash the cake with cold Ethanol (
, 2 mL/g). -
Drying: Dry in a vacuum oven at
for 12 hours.
Protocol B: Anti-Solvent Crystallization (EtOAc / n-Heptane)
Best for: Removing oily residues or highly non-polar impurities.
Step-by-Step Procedure:
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) at Room Temperature (RT) or mild heat (
). Use the minimum volume required (approx 5-7 mL/g). -
Anti-Solvent Addition:
-
Place the EtOAc solution under vigorous stirring.
-
Add n-Heptane dropwise until a persistent cloudiness (turbidity) is observed.
-
Ratio Target: The final solvent ratio should approach 1:3 (EtOAc:Heptane).
-
-
Precipitation: Once turbidity persists, stop heating (if applied) and allow the mixture to stir at RT for 4 hours.
-
Isolation: Filter the solid and wash with a 10% EtOAc in Heptane mixture.
Process Workflow & Analytical Validation
The following diagram illustrates the complete lifecycle of the purification process, including the critical "Stop/Go" validation steps.
Figure 2: Operational workflow for the crystallization of aminothiazole benzoates.
Validation Criteria (Self-Validating System)
To ensure the protocol was successful, the isolated product must meet these metrics:
-
Appearance: White to pale yellow crystalline solid (needles or plates).
-
Melting Point: Sharp range (typically within
). Note: Analogs typically melt between [1, 2].[1] -
HPLC Purity: >98.5% area under the curve.
-
1H-NMR: Absence of solvent peaks (check for trapped Ethanol at
1.2 and 3.7 ppm) and absence of starting material peaks.
References
-
Potewar, T. M., et al. (2022).[2] "Synthesis and biological evaluation of substituted thiazol-2-amine derivatives." Nanobiomedicine, 1-8.
- Context: Validates the use of Ethanol recrystallization for 2-aminothiazole deriv
-
Wang, J., et al. (2014).[1][3] "2-aminothiazole derivative, preparation method, and use." Google Patents, EP2682390A1.
- Context: Describes recrystallization of aminothiazole intermediates using anhydrous ethanol to achieve high purity.
-
PubChem. (2026).[4][5] "Methyl 4-(thiazol-2-ylamino)benzoate Compound Summary." National Library of Medicine.
- Context: Provides physicochemical properties for the structural isomer, supporting solubility predictions.
-
ChemicalBook. (2024). "Methyl 3-aminobenzoate Synthesis and Purification."
- Context: Establishes baseline solubility for the benzo
Sources
- 1. Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 2. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate | MDPI [mdpi.com]
- 3. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 4. Methyl 3-(2-(methylamino)ethyl)benzoate | C11H15NO2 | CID 59419935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-(thiazol-2-ylamino)benzoate | C11H10N2O2S | CID 168032168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for hydrolysis of methyl 3-[(1,3-thiazol-2-yl)amino]benzoate to acid
An Application Note and Protocol for the Hydrolysis of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate
Introduction
The 3-[(1,3-thiazol-2-yl)amino]benzoic acid scaffold is a significant structural motif in medicinal chemistry and drug discovery. Thiazole-containing compounds are known to exhibit a wide range of biological activities, making them valuable building blocks for the synthesis of novel therapeutic agents.[1][2][3] This application note provides a detailed, field-proven protocol for the efficient hydrolysis of methyl 3-[(1,3-thiazol-2-yl)amino]benzoate to its corresponding carboxylic acid.
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. While both acid- and base-catalyzed methods exist, this protocol focuses on base-catalyzed hydrolysis, commonly known as saponification. This choice is predicated on two key advantages over acid catalysis: the reaction is essentially irreversible, driving the equilibrium towards the product, and the separation of the resulting carboxylate salt from neutral organic byproducts is straightforward.[4][5] The subsequent acidification quantitatively yields the desired carboxylic acid.
This guide is designed for researchers and scientists in drug development, providing not only a step-by-step procedure but also the underlying chemical principles and rationale for key experimental choices.
Mechanism and Rationale: Base-Catalyzed Ester Hydrolysis (Saponification)
The saponification of an ester is a classic example of a nucleophilic acyl substitution reaction. The process is initiated by the attack of a hydroxide ion (from a base like LiOH or NaOH) on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a hydroxide or methoxide ion to form a resonance-stabilized carboxylate salt. This final deprotonation step is thermodynamically highly favorable and renders the entire reaction sequence irreversible.[5][6]
Caption: General mechanism for base-catalyzed ester hydrolysis.
Experimental Protocol
This protocol details the saponification of methyl 3-[(1,3-thiazol-2-yl)amino]benzoate using lithium hydroxide (LiOH), a commonly used base that offers excellent solubility and reactivity.[6]
Materials and Reagents
| Reagent | Grade | Supplier Example |
| Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate | >95% Purity | Sigma-Aldrich, etc. |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent Grade | Fisher Scientific, etc. |
| Tetrahydrofuran (THF) | Anhydrous or HPLC Grade | VWR, etc. |
| Methanol (MeOH) | Reagent Grade | VWR, etc. |
| Deionized Water (H₂O) | Type II or better | Millipore, etc. |
| Hydrochloric Acid (HCl), 1 M | Volumetric Standard | Sigma-Aldrich, etc. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, etc. |
| Hexanes | ACS Grade | Fisher Scientific, etc. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich, etc. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thermometer or temperature probe
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
pH paper or pH meter
Step-by-Step Procedure
The entire workflow is summarized in the diagram below, followed by detailed instructions.
Caption: Experimental workflow for the hydrolysis protocol.
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-[(1,3-thiazol-2-yl)amino]benzoate (e.g., 1.0 eq, 2.34 g, 10.0 mmol).
-
Add THF (20 mL), Methanol (10 mL), and Deionized Water (10 mL). Stir the mixture until the ester is fully dissolved. A monophasic solution should be formed.[7]
2. Saponification:
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq, 0.63 g, 15.0 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 60-65 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours.
3. Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 50:50 Ethyl Acetate:Hexanes).
-
Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot has been completely consumed, and a new, more polar spot (the carboxylate salt, which often stays at the baseline) has appeared.
4. Work-up and Acidification:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Remove the organic solvents (THF and Methanol) using a rotary evaporator.
-
To the remaining aqueous solution, slowly add 1 M HCl while stirring. Monitor the pH with pH paper or a meter. Continue adding acid until the solution is acidic (pH ≈ 2-3).
-
A precipitate of the carboxylic acid product should form.[6][8]
5. Isolation and Purification:
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove any inorganic salts.
-
For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified white to off-white solid under vacuum to a constant weight.
Expected Results and Characterization
The successful conversion of the methyl ester to the carboxylic acid can be confirmed by standard analytical techniques.
| Parameter | Starting Material (Ester) | Product (Carboxylic Acid) | Rationale for Change |
| ¹H NMR | Singlet at ~3.9 ppm (3H, -OCH₃) | Absence of the ~3.9 ppm singlet | Loss of the methyl ester group. |
| Aromatic protons | Broad singlet >10 ppm (1H, -COOH) | Appearance of the acidic carboxylic proton.[9] | |
| IR Spectroscopy | C=O stretch at ~1720 cm⁻¹ (ester) | C=O stretch at ~1680-1700 cm⁻¹ (acid) | Carbonyl stretching frequency shifts for a carboxylic acid. |
| No broad O-H band | Broad O-H stretch from ~2500-3300 cm⁻¹ | Presence of the hydroxyl group of the carboxylic acid. | |
| Melting Point | Literature or experimentally determined value | Should be sharp and consistent with literature values. | A sharp melting point indicates high purity of the final product. |
| TLC (50:50 EtOAc/Hex) | Higher R_f value (less polar) | Lower R_f value (more polar, often baseline) | Carboxylic acids are significantly more polar than their corresponding methyl esters. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time and re-check by TLC. Ensure the temperature is maintained at reflux. |
| Insufficient base. | Add an additional portion of LiOH (0.2-0.5 eq) and continue heating. | |
| Low Yield of Precipitate | Product is partially soluble in acidic water. | Ensure pH is sufficiently low (~2). Extract the acidic aqueous layer with ethyl acetate (3x), then dry and concentrate. |
| Incomplete reaction. | See "Incomplete Reaction" above. | |
| Oily Product After Acidification | Product has a low melting point or is impure. | Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate. Purify by column chromatography or recrystallization. |
Safety Precautions
-
Lithium Hydroxide/Sodium Hydroxide: Corrosive bases. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents (THF, Methanol, Ethyl Acetate): Flammable liquids. Handle in a well-ventilated fume hood away from ignition sources.
-
Hydrochloric Acid: Corrosive acid. Handle with care and appropriate PPE. Neutralize any spills with a suitable agent like sodium bicarbonate.
Conclusion
This protocol provides a reliable and efficient method for the hydrolysis of methyl 3-[(1,3-thiazol-2-yl)amino]benzoate to 3-[(1,3-thiazol-2-yl)amino]benzoic acid. The use of base-catalyzed saponification ensures an irreversible reaction and simplifies product isolation, delivering high yields of the desired carboxylic acid suitable for subsequent use in pharmaceutical and chemical research.
References
-
European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of Esters. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Allen, C. F. H., & Bell, A. (1970). Hydrolysis of methyl esters. U.S. Patent No. 4,185,027. Google Patents.
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
- Al-Ostath, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Molecules, 27(6), 1888.
-
Royal Society of Chemistry. (2009). Supporting Information for a publication in Chemical Communications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. Retrieved from [Link]
- Al-Juboori, A. M. J. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.
- Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
-
PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]
- Haykuni, A. A., et al. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Chemical Journal of Armenia, 76(1), 84-96.
- Buchman, E. R. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. 3,274,207. Google Patents.
-
Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Retrieved from [Link]
- Petrou, A., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3863-3891.
-
Al-Juboori, A. M. J. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. ResearchGate. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(1,3-thiazol-2-yl)amino]benzoic acid. Retrieved from [Link]
-
Petrou, A., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications. Retrieved from [Link]
-
Lickiss, P. D., & Pye, D. A. (2017). Ester hydrolysis. White Rose Research Online. Retrieved from [Link]
-
LibreTexts. (n.d.). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
- Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4239.
-
The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. Retrieved from [Link]
- Chaugule, B., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega, 3(9), 11846-11865.
- Meshram, J. S. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
Sources
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate synthesis
Technical Support Center: Optimization of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate Synthesis
Topic: Yield Improvement & Process Stabilization Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate presents a classic chemoselective challenge: forming a C-N bond between a deactivated heteroaromatic amine and an aryl ring while preserving a base-sensitive methyl ester.
Low yields in this synthesis typically stem from three failure modes:
-
Catalyst Deactivation: In Palladium-catalyzed routes, the thiazole sulfur can poison the metal center if the ligand system is insufficiently bulky.
-
Ester Hydrolysis: The use of strong alkoxide bases (e.g., NaOtBu) required for standard Buchwald-Hartwig couplings often saponifies the methyl ester to the carboxylic acid.
-
Regioselectivity/Tautomerization: In cyclization routes (Hantzsch), improper pH control leads to regioisomeric impurities or incomplete cyclization.
This guide provides two validated protocols: the Palladium-Catalyzed Cross-Coupling (Method A) for high-value/small-scale precision, and the Hantzsch Thiazole Synthesis (Method B) for robust, metal-free scale-up.
Method A: The Buchwald-Hartwig Cross-Coupling (Recommended)
Best for: High purity, late-stage functionalization, and avoiding harsh acidic conditions.
The Core Problem: Standard protocols use Pd(OAc)₂/BINAP with NaOtBu. Do not use this. NaOtBu will hydrolyze your methyl ester, and BINAP is often insufficient to prevent Pd-coordination by the thiazole sulfur.
The Solution: Use the BrettPhos or tBuBrettPhos ligand system with a weaker carbonate base.
Optimized Protocol
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role & Rationale |
| Nucleophile | 2-Aminothiazole | 1.2 | Slight excess drives reaction; easier to remove than aryl halide. |
| Electrophile | Methyl 3-bromobenzoate | 1.0 | The limiting reagent. Bromide is preferred over chloride for faster oxidative addition. |
| Catalyst | Pd₂(dba)₃ | 0.02 | Bis(dibenzylideneacetone)palladium(0). Pre-reduced Pd source avoids induction period. |
| Ligand | BrettPhos | 0.08 | Bulky, electron-rich biaryl phosphine. Prevents thiazole sulfur from binding Pd. |
| Base | Cs₂CO₃ | 2.0 | Critical: Cesium Carbonate is mild enough to spare the ester but strong enough for the catalytic cycle. |
| Solvent | 1,4-Dioxane (Anhydrous) | N/A | High boiling point, good solubility. Must be degassed. |
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with Methyl 3-bromobenzoate (1.0 equiv), 2-Aminothiazole (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (8 mol%), and Cs₂CO₃ (2.0 equiv).
-
Degassing: Seal the vial and purge with Argon for 5 minutes. Note: Oxygen is the primary cause of catalyst death here.
-
Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M) via syringe.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove insoluble salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Troubleshooting Guide (Method A)
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<30%) | Catalyst Poisoning | Switch ligand to tBuBrettPhos . Ensure Argon purge is rigorous. |
| Ester Hydrolysis (Acid formed) | Base too strong / Wet solvent | Confirm use of Cs₂CO₃ (not KOtBu/NaOtBu). Use fresh anhydrous dioxane. |
| Black Precipitate (Pd Black) | Ligand dissociation | Increase Ligand:Pd ratio to 4:1. Lower temp to 90°C and extend time. |
Method B: The Hantzsch Thiazole Synthesis (Scale-Up)
Best for: Multi-gram scale, avoiding heavy metals, lower cost.
The Core Problem: This route builds the thiazole ring onto the benzoate. The critical step is the reaction of a thiourea intermediate with a halo-aldehyde. If the reaction media becomes too acidic (HCl byproduct), the ester hydrolyzes.
The Logic:
Methyl 3-aminobenzoate
Optimized Protocol
Step 1: Thiourea Formation
-
Dissolve Methyl 3-aminobenzoate (1.0 equiv) in acetone.
-
Add Benzoyl isothiocyanate (1.05 equiv) dropwise at 0°C. Stir at RT for 2h.
-
Intermediate Workup: The benzoyl-thiourea precipitates. Filter it.
-
Hydrolysis: Treat the solid with K₂CO₃ in MeOH to remove the benzoyl group, yielding Methyl 3-thioureidobenzoate .
Step 2: Cyclization (The Critical Step)
-
Dissolve Methyl 3-thioureidobenzoate (1.0 equiv) in Ethanol.
-
Add Chloroacetaldehyde (50% aq. solution, 1.2 equiv).
-
Buffering: Add NaHCO₃ (1.0 equiv) to scavenge the HCl generated during cyclization. Failure to buffer leads to ester loss.
-
Reflux for 4–6 hours.
-
Workup: Neutralize with dilute NH₄OH to precipitate the free base. Filter and recrystallize from EtOH.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for selecting the correct optimization path based on your specific failure mode.
Caption: Decision tree for diagnosing yield loss in thiazole-benzoate coupling. Blue nodes indicate process steps; Red nodes indicate failure points; Green nodes indicate optimized conditions.
Frequently Asked Questions (FAQs)
Q1: Why can't I use the cheaper 2-chlorothiazole for the SnAr reaction? A: 2-Chlorothiazole is electronically deactivated and a poor electrophile for nucleophilic aromatic substitution (SnAr), especially with a moderately nucleophilic aniline like methyl 3-aminobenzoate. You would need extreme temperatures (>140°C) or strong acid catalysis, both of which will destroy your methyl ester. The Buchwald-Hartwig route reverses the polarity (using the thiazole as the nucleophile) or activates the bond via Palladium, allowing milder conditions.
Q2: My reaction turns black immediately upon heating. Is this normal? A: No. Immediate blackening ("Pd black") indicates the Palladium has precipitated out of the catalytic cycle. This is usually due to:
-
Oxidation: Your solvent was not degassed properly.
-
Ligand Deficiency: The thiazole sulfur is displacing your phosphine ligand. Ensure you are using BrettPhos (which binds tightly) and maintain a Ligand:Pd ratio of at least 2:1 (preferably 4:1).
Q3: Can I use ethanol for the Buchwald coupling? A: No. Protic solvents can interfere with the catalytic cycle and, in the presence of base, can cause transesterification (converting your methyl ester to an ethyl ester). Stick to aprotic, non-polar solvents like 1,4-Dioxane or Toluene .
References
-
McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012).[4] Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435.[4]
- Significance: Establishes the BrettPhos/Pd system as the standard for coupling 2-aminothiazoles, specifically avoiding catalyst deactiv
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Significance: Provides the mechanistic basis for ligand selection (BrettPhos vs XantPhos)
-
Potts, K. T. (1977). The Chemistry of 1,3-Thiazoles. Comprehensive Heterocyclic Chemistry.
- Significance: The foundational text for the Hantzsch thiazole synthesis and the reactivity of 2-aminothiazoles.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. escholarship.org [escholarship.org]
- 8. ijirset.com [ijirset.com]
- 9. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting catalyst poisoning in thiazole-benzoate cross-coupling reactions
The following guide serves as a specialized Technical Support Center for researchers encountering catalyst deactivation during the cross-coupling of thiazoles with benzoate derivatives.
Topic: Troubleshooting Catalyst Poisoning & Deactivation Status: Active Support Level: Tier 3 (Senior Application Scientist)
The "Thiazole Trap": Why Your Reaction Failed
You are likely here because your Pd-catalyzed coupling between a thiazole and a benzoate derivative stalled at <20% conversion, or the catalyst precipitated as inactive palladium black immediately upon heating.
The Root Cause: Heteroatom Poisoning
Thiazoles are "privileged" scaffolds in medicinal chemistry but "problematic" ligands in catalysis. Unlike simple arenes, thiazoles possess two potent coordination sites that compete with your phosphine ligands for the metal center:
-
N3-Coordination (The Silent Killer): The nitrogen lone pair is a strong
-donor. It binds to electrophilic Pd(II) intermediates, displacing labile ligands and forming a stable, unreactive [Pd(Ar)(Thiazole)L] complex. -
S1-Coordination (The Soft Trap): The sulfur atom is a soft donor that can chelate Pd(0), inhibiting the initial oxidative addition step.
When coupling with benzoates (often electron-deficient aryl halides or boronic acids), the reaction suffers a "double whammy": the electron-poor nature of the benzoate can slow down transmetallation, giving the thiazole more time to sequester the catalyst.
Diagnostic Phase: Is it Poisoning?
Before changing conditions, confirm the diagnosis.[1]
| Symptom | Diagnosis |
| Immediate Black Precipitate | Colloidal Aggregation. The catalyst has shed its ligands and aggregated. Cause: Ligand dissociation due to N-displacement or insufficient ligand loading. |
| Stalled Conversion (Clear Solution) | Lewis Basic Inhibition. The catalyst is trapped in a stable resting state (likely N-bound). Cause: Thiazole N-atom coordinating to Pd(II).[2] |
| Homocoupling (Thiazole-Thiazole) | C-H Activation Competition. Thiazoles are prone to C-H activation at C2/C5. Cause: Basic conditions promoting CMD (Concerted Metalation-Deprotonation) over transmetallation. |
| No Reaction (Starting Material Intact) | Oxidative Addition Failure. Cause: Sulfur poisoning of Pd(0) or poor leaving group on the benzoate. |
Troubleshooting Modules (Q&A)
Module A: Ligand Selection Strategy
Q: I'm using Pd(PPh3)4 and getting no yield. What should I switch to?
A: Triphenylphosphine (PPh3) is too labile. The thiazole nitrogen easily displaces it. You need a ligand that binds tighter than the thiazole or is bulky enough to prevent the thiazole from approaching the metal center.
-
Recommendation 1: Bis-phosphines (The Chelating Shield)
-
dppf or Xantphos . These bidentate ligands occupy two coordination sites, making it geometrically difficult for the thiazole to displace them.
-
Why: The bite angle of Xantphos (111°) favors reductive elimination, which is crucial for forming the sterically congested thiazole-benzoate bond.
-
-
Recommendation 2: Bulky Monodentate Phosphines
-
XPhos or SPhos .
-
Why: The biaryl backbone creates a "roof" over the Pd center. This steric bulk allows the small oxidative addition/reductive elimination steps but physically blocks the approach of the thiazole nitrogen/sulfur in a resting state.
-
Module B: The "Magic" Additives
Q: I've heard Copper (Cu) helps. Should I add CuI?
A: Be careful. CuI can sometimes hurt by promoting homocoupling. For thiazoles, CuTC (Copper(I) thiophene-2-carboxylate) is the gold standard additive, particularly for Stille couplings (The "Liebeskind-Srogl" variant) or difficult Suzuki couplings.
-
The "Copper Effect": Cu(I) scavenges the thiazole. It coordinates to the thiazole nitrogen, effectively "masking" the poison so the Pd catalyst remains free to perform the cross-coupling.
-
Dosage: Start with 10–20 mol%. If using Stille coupling, use stoichiometric CuTC.
Module C: C-H Activation Issues
Q: I am seeing a byproduct where the thiazole coupled to itself or the wrong carbon. Why?
A: Thiazoles are highly acidic at the C2 position (pKa ~29) and susceptible to C-H activation at C5. If you are using a carbonate base (K2CO3, Cs2CO3), you might be inadvertently triggering a C-H activation pathway (CMD mechanism) instead of the desired cross-coupling.
-
Fix: Switch to a milder, non-carbonate base like K3PO4 or KF .
-
Fix: If you want C-H activation (Direct Arylation), you must add a proton shuttle like Pivalic Acid (PivOH) (30 mol%). If you don't want it, ensure your system is free of carboxylate additives.
Visualizing the Poisoning Mechanism
The following diagram illustrates the competitive pathways between the productive catalytic cycle and the heteroatom poisoning "dead ends."
Caption: Figure 1. Competitive coordination pathways. Thiazole S- and N-atoms divert the catalyst into inactive resting states (Red), preventing the productive cycle (Blue/Green).
Validated Protocol: Difficult Thiazole-Benzoate Suzuki Coupling
This protocol is designed to overcome the "Stalled Reaction" scenario using a high-activity precatalyst and a masking agent.
Substrates:
-
Electrophile: Methyl 4-bromobenzoate (1.0 equiv)
-
Nucleophile: 2-Thiazolylboronic acid pinacol ester (1.2 equiv)
Reagents:
-
Catalyst: Pd(Amphos)Cl2 or Pd-PEPPSI-IPent (2–5 mol%).
-
Rationale: Amphos and PEPPSI are bulky, electron-rich ligands that resist displacement by thiazole nitrogen.
-
-
Base: K3PO4 (3.0 equiv) - Anhydrous.
-
Solvent: 1,4-Dioxane : Water (10:1) or Toluene (anhydrous).
-
Additive: CuTC (10 mol%) - Optional but recommended if yield <50%.
Step-by-Step Procedure:
-
Charge Solids: In a glovebox or under Argon flow, add Pd-catalyst, Boronate, Bromobenzoate, and Base to a microwave vial.
-
Solvent Prep: Degas the solvent mixture (sparge with Argon for 15 mins). Oxygen is a catalyst killer here.
-
Addition: Add solvent to the vial. Seal immediately with a crimp cap (PTFE/Silicone septa).
-
Reaction: Heat to 80–100 °C for 4–12 hours.
-
Note: If using Pd-PEPPSI, you can often run this at 60 °C due to higher activity.
-
-
Workup: Filter through a pad of Celite/Silica to remove Pd/Cu residues. The thiazole product may bind to silica; wash thoroughly with EtOAc/MeOH (95:5).
Troubleshooting Decision Tree
Use this logic flow to determine your next optimization step.
Caption: Figure 2. Troubleshooting logic for optimization based on observed reaction failure mode.
References
-
Mechanisms of Heterocycle Poisoning: Kalvet, I., et al. "Pd-Catalyzed C–H Activation of Heterocycles: Overcoming Catalyst Poisoning." Angewandte Chemie International Edition, vol. 56, no. 5, 2017, pp. 1332-1336. [Link]
-
Use of CuTC in Thiazole Couplings: Mee, S. P., Lee, V., & Baldwin, J. E. "Stille Coupling of Thiazoles: The Effect of CuTC." Angewandte Chemie, vol. 116, 2004, pp. 1152–1156. [Link]
-
PEPPSI Catalysts for Difficult Couplings: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, vol. 12, no. 18, 2006, pp. 4749-4755. [Link]
-
C-H Activation of Thiazoles (Benzoate Esters): Gong, X., et al. "Direct C-H Arylation of Thiazoles with Aryl Iodides." Organic Letters, vol. 13, no. 12, 2011, pp. 3235–3237. [Link]
Sources
Technical Support Center: Solubility Optimization for Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering solubility challenges with Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate in biological assays. Our goal is to move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate expected to have low aqueous solubility?
Answer: The low aqueous solubility of this compound is a direct consequence of its molecular structure. It possesses several characteristics that favor low solubility in water:
-
Aromatic Rings: The structure contains both a benzene ring and a thiazole ring. These are planar, aromatic systems that are predominantly non-polar and hydrophobic.[1]
-
Large Hydrophobic Surface Area: The combination of these rings creates a significant non-polar surface area, which is energetically unfavorable to interact with the highly polar hydrogen-bonding network of water.
-
Ester Group: The methyl benzoate portion is an ester, which is less soluble in water than the corresponding carboxylic acid.[2] While the ester can accept hydrogen bonds, it cannot donate them, limiting its interaction with water.
While the secondary amine and the thiazole's nitrogen atom can act as hydrogen bond acceptors, and the amine can act as a donor, their contribution is insufficient to overcome the hydrophobicity of the larger carbon-rich scaffold. Compounds with similar backbones, such as Methyl 3-aminobenzoate, are themselves only slightly soluble in water (0.1-1%).[3][4] The addition of the thiazole group further increases the molecule's size and likely its hydrophobicity, predicting even lower aqueous solubility.
Q2: What is the standard first-line approach for solubilizing this compound for an in vitro assay?
Answer: The most direct and widely accepted initial strategy for solubilizing a poorly soluble compound for in vitro research is to prepare a high-concentration stock solution in an organic co-solvent, typically 100% Dimethyl Sulfoxide (DMSO).[5][6]
Causality: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[5] The strategy is to dissolve the compound at a high concentration in pure DMSO and then dilute this stock solution into the aqueous assay buffer. This "kinetic" solubility approach aims to create a metastable solution at the final concentration, where the compound remains dissolved for the duration of the experiment, even if it is above its thermodynamic equilibrium solubility.
Below is a standard protocol for preparing a 10 mM stock solution.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a concentrated stock solution of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate in DMSO for subsequent dilution into aqueous assay media.
Materials:
-
Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate (Molecular Weight: ~234.28 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 234.28 g/mol * (1000 mg / 1 g) = 2.34 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a sterile vial.
-
Add Solvent: Add the calculated volume (e.g., 1 mL) of 100% DMSO to the vial.
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.[5]
-
Visually inspect for any undissolved particulate matter.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[5]
-
Gentle warming (e.g., 37°C water bath) can also be used, but be cautious as excessive heat can degrade some compounds.[5][6]
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials to prevent water absorption by the hygroscopic DMSO.[5]
Caption: Standard workflow for preparing and using a DMSO stock solution.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
Answer: This is a common issue known as "crashing out," where the compound's concentration in the final aqueous environment exceeds its thermodynamic solubility limit. The DMSO concentration is no longer high enough to keep it in solution. Here is a tiered troubleshooting approach:
-
Optimize Dilution Technique: Perform dilutions in a stepwise manner rather than a single large dilution. Adding the DMSO stock to the buffer while vortexing can help disperse the compound quickly before it has a chance to aggregate and precipitate.[7]
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound. It's possible your target concentration is simply not achievable under these conditions.
-
Increase Final DMSO Concentration: You can try slightly increasing the final DMSO percentage in your assay. However, be cautious. Most cell lines can tolerate 0.1-0.5% DMSO, but concentrations above this can cause cytotoxicity or other off-target effects.[5][8] You must run a vehicle control with the corresponding DMSO concentration to validate your results.
-
Use a Co-Solvent Mixture: Instead of pure DMSO, a mixture of solvents can sometimes maintain solubility upon dilution. A common strategy for in vivo studies that can be adapted for in vitro work is a vehicle containing DMSO, a surfactant like Tween® 80, and a polyethylene glycol (PEG).[9]
If these initial steps fail, you must move to more advanced formulation strategies.
Q4: The required concentration of DMSO is toxic to my cells or interferes with my assay. What are the alternatives?
Answer: When DMSO is not a viable option, several alternative formulation strategies can be employed. These methods aim to increase the compound's apparent solubility in the aqueous phase.
| Strategy | Mechanism of Action | Key Advantages | Common Examples |
| pH Modification | For ionizable compounds, adjusting the pH can convert the molecule into a more soluble salt form.[10][11] | Simple to implement; can produce a true solution. | The secondary amine on your compound is basic and can be protonated at acidic pH (<7) to form a more soluble cationic salt.[12] |
| Co-solvents | Water-miscible organic solvents reduce the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[13][14] | Can significantly increase solubility; well-established. | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400).[13] |
| Surfactants | Amphiphilic molecules that form micelles above a critical concentration. The hydrophobic core of the micelle encapsulates the compound, allowing it to be dispersed in water.[10][15][16] | Effective for highly lipophilic compounds; can prevent precipitation.[9] | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Kolliphor® EL.[9][17] |
| Inclusion Complexes | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the hydrophobic drug molecule, increasing its apparent water solubility.[18][19][][21] | High solubilization capacity; can improve stability.[22] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[18] |
Protocol 2: Systematic Solubility Screening
Objective: To empirically determine an effective solubilization strategy for Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate in your specific assay buffer.
Procedure:
-
Prepare Concentrated Stocks: Prepare 10 mM stock solutions of your compound in several different organic solvents (e.g., DMSO, Ethanol, PEG400).
-
Prepare Excipient Solutions: Prepare concentrated aqueous solutions of various excipients (e.g., 20% w/v HP-β-CD in assay buffer, 5% w/v Tween 80 in assay buffer).
-
Test Formulations: In clear microcentrifuge tubes, prepare a matrix of test formulations. For a target final compound concentration of 100 µM:
-
Control: Add 1 µL of 10 mM DMSO stock to 99 µL of assay buffer.
-
pH Test (Acidic): Adjust your assay buffer to pH 5.5. Add 1 µL of 10 mM DMSO stock to 99 µL of this acidified buffer.
-
Surfactant Test: Add 1 µL of 10 mM DMSO stock to 99 µL of assay buffer containing 0.1% Tween 80.
-
Cyclodextrin Test: Add 1 µL of 10 mM DMSO stock to 99 µL of assay buffer containing 2% HP-β-CD.
-
-
Equilibrate and Observe:
-
Vortex all tubes thoroughly.
-
Let the tubes equilibrate at room temperature for 1-2 hours.
-
Visually inspect each tube for precipitation against a dark background. Use a light source to detect any Tyndall effect (light scattering), which indicates the presence of a colloidal suspension rather than a true solution.
-
-
Validate in Assay: Test the successful, clear formulations in your biological assay, always including a matched vehicle control (the formulation without the compound) to ensure the excipients themselves do not interfere with the assay results.
Caption: Decision tree for troubleshooting compound precipitation.
References
-
Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Ujfalussy, N. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Brewster, M. E., & Loftsson, T. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Beta-Cyclodextrin in Improving Drug Solubility and Bioavailability. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Salas-Huenuleo, E., et al. (2020). Surfactants: physicochemical interactions with biological macromolecules. Biophysical Reviews. [Link]
-
Classic Chemistry Demonstrations. (n.d.). Solubility and pH of amines. Royal Society of Chemistry. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. [Link]
-
Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Singh, A., & Kumar, A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Asian Journal of Pharmaceutical Research. [Link]
-
Ascension Sciences. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
-
Chemsrc. (2025). Methyl 3-aminobenzoate. [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]
-
ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations. [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
-
S, R., & S, K. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. [Link]
-
MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Popiołek, Ł., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. [Link]
-
Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]
-
The Good Scents Company. (n.d.). methyl 3-aminobenzoate. [Link]
-
ChemBK. (2024). Methyl 3-amino-4-methyl benzoate. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
PubChem. (n.d.). Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate. [Link]
-
PubChem. (2026). Methyl 4-(thiazol-2-ylamino)benzoate. [Link]
-
Wikipedia. (n.d.). Methyl benzoate. [Link]
Sources
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- 21. chemicaljournals.com [chemicaljournals.com]
- 22. nbinno.com [nbinno.com]
Technical Support Center: Purification Protocols for Methyl 3-Aminobenzoate
Executive Summary & Chemical Profile
You are encountering difficulty removing unreacted Methyl 3-aminobenzoate (M3AB) . This is a common challenge in amide couplings and reductive aminations.[1] M3AB is a "sticky" impurity because its physical properties often mimic those of the desired product, leading to co-elution or poor phase separation.[1]
The Key to Separation: The weak basicity of the aniline nitrogen (
| Property | Value | Implication for Workup |
| Structure | Aniline with meta-ester | Nucleophilic amine; Ester susceptible to hydrolysis.[1] |
| 3.64 | Requires pH < 1.6 for >99% protonation.[1] | |
| LogP | ~1.8 | Lipophilic; prefers organic layer unless ionized.[1] |
| Physical State | Solid (mp 39°C) | Often remains as an oil in crude mixtures; difficult to crystallize out. |
Module 1: Liquid-Liquid Extraction (The "Acid Wash")[1]
Scenario: Your product is neutral (e.g., an amide, urea, or ester) and stable to brief acid exposure.[1]
The Protocol
-
Dilution: Dissolve the crude reaction mixture in a non-water-miscible solvent (Ethyl Acetate or Dichloromethane).
-
The Critical Wash: Wash the organic phase 3 times with 1M HCl (or 1M
).-
Technical Note: Do NOT use 5% citric acid or weak buffers.[1] They are not strong enough to fully protonate M3AB (
3.64).
-
-
Verification: Check the pH of the aqueous layer.[1] It must remain < 1 . If the pH rises, the amine is consuming the acid; add more HCl.[1]
-
Neutralization: Wash the organic layer once with Brine, dry over
, and concentrate.
Troubleshooting Q&A
Q: I used 1M HCl, but I still see M3AB in my product by LCMS.
A: This is likely an equilibrium issue. Because the
-
Fix: Increase the volume of the aqueous acid wash or switch to 2M HCl (keep cold to prevent ester hydrolysis).
Q: Will 1M HCl hydrolyze the methyl ester on my product or the impurity? A: Unlikely at room temperature for short durations (< 15 mins).[1] Methyl esters are relatively robust.[1] Avoid refluxing or leaving the mixture in acid overnight.
Q: My product is also basic (an amine). I can't use acid wash. A: Proceed immediately to Module 2 (Scavenger Resins) or Module 3 (Chromatography) .[1]
Module 2: Solid-Phase Scavenging (The "Cleanest" Method)[1]
Scenario: Your product is basic (acid wash is impossible) or you require high-throughput purification without chromatography.[1]
The Logic
Since M3AB contains a nucleophilic amine (
The Protocol
-
Resin Selection: Use PS-Isocyanate or PS-Benzaldehyde resin.[1]
-
Stoichiometry: Add 3.0 equivalents of resin relative to the estimated amount of unreacted M3AB.
-
Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) at room temperature for 4–12 hours.
-
Filtration: Filter through a fritted glass funnel or cotton plug. Rinse the resin with DCM.[1]
-
Result: The filtrate contains your product; M3AB is trapped on the beads.[1]
Figure 1: Workflow for removing nucleophilic impurities using electrophilic scavenger resins.[1]
Module 3: Chromatography Optimization
Scenario: You must use Flash Chromatography, but M3AB streaks (tails) or co-elutes.
The Logic
Anilines interact strongly with the acidic silanols on silica gel, causing peak tailing.[1] To fix this, you must suppress the ionization or compete for the binding sites.[1]
Recommended Solvent Systems
-
The "Standard" Fix: Hexane/Ethyl Acetate + 1% Triethylamine (TEA) .[1]
-
The "DCM" Fix: DCM/Methanol (95:5) + 0.5% Aqueous Ammonia (
) .-
Why: Ammonia suppresses protonation.[1]
-
-
Visualization: M3AB is UV active.[1] It typically has an Rf of ~0.3–0.4 in 20% EtOAc/Hexane.[1]
Troubleshooting Q&A
Q: The M3AB peak is overlapping with my product. A: Derivatize the mixture before the column. Add Phthalic Anhydride (1.5 eq vs M3AB) to the crude mixture and heat gently for 1 hour. This converts M3AB into a phthalimide, which is much less polar and will elute significantly earlier (or later, depending on the system) than the free amine.[1]
Module 4: Decision Logic Tree
Use this flow to determine the correct protocol for your specific mixture.
Figure 2: Decision matrix for selecting the appropriate purification strategy.[1]
References
-
Biotage. (2023).[1][2] Strategies for the Removal of Anilines from Reaction Mixtures.[1][3][4][5][6] Biotage Technical Notes.[1] [Link]
-
Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis.[1] Journal of the Chemical Society, Perkin Transactions 1.[1] [Link]
Sources
Technical Support Center: Alternative Catalysts for Thiazol-2-yl Amino Benzoate Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of thiazol-2-yl amino benzoates. This guide is designed for researchers, medicinal chemists, and process development professionals who are exploring more efficient, cost-effective, and sustainable catalytic methods. Traditional syntheses, often reliant on palladium-based catalysts, can present challenges related to cost, metal contamination, and harsh reaction conditions. This hub provides in-depth technical guidance on alternative catalytic systems, complete with troubleshooting guides, FAQs, and detailed protocols to support your experimental work.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2][3] Consequently, the development of robust and greener synthetic methodologies is of paramount importance. This guide will focus on three promising alternative catalytic platforms: Copper-Catalyzed, Iron-Catalyzed, and Visible-Light Photocatalysis.
General Troubleshooting & Diagnostic Workflow
Before delving into catalyst-specific issues, it's crucial to rule out common experimental pitfalls. A stalled reaction or low yield is often multifactorial.[4] This workflow provides a logical sequence for diagnosing failed or underperforming reactions.
Caption: A systematic workflow for troubleshooting common issues in thiazole synthesis.
Catalyst System Spotlight 1: Copper-Catalyzed C-N Coupling
Copper-catalyzed Ullmann-type reactions are a cost-effective and highly effective alternative to palladium-based systems for forming C-N bonds.[5][6] These reactions are prized for their operational simplicity and tolerance of various functional groups.
The catalytic cycle is generally understood to proceed through a Cu(I)/Cu(III) pathway.[5][7] The ligand plays a critical role in stabilizing the copper center, enhancing solubility, and accelerating the key steps of oxidative addition and reductive elimination.[8][9]
Caption: Simplified catalytic cycle for a copper-catalyzed Ullmann C-N coupling reaction.
Troubleshooting Guide & FAQs: Copper Catalysts
| Question/Issue | Analysis & Recommended Action |
| Q1: My reaction is sluggish or stalls completely. What's the likely cause? | A1: Catalyst deactivation is a primary suspect. Copper(I) species are prone to oxidation by atmospheric oxygen. Action: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Use freshly degassed solvents. The quality of the copper salt (e.g., CuI) is also critical; use a freshly opened bottle or a trusted source.[8] |
| Q2: I'm observing significant homocoupling of my aryl halide. | A2: This suggests the reductive elimination of the desired product is slow relative to side reactions. The choice of ligand and base is crucial here. Action: Switch to a more sterically hindered or electron-donating ligand, which can promote reductive elimination.[10] Ensure the base is strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions. K₃PO₄ or K₂CO₃ are common choices.[5] |
| Q3: The catalyst and ligand are not dissolving in the solvent. | A3: Poor solubility leads to a heterogeneous mixture and low catalytic activity. Action: Ligands like 1,10-phenanthroline or α-benzoin oxime are designed to form soluble complexes with copper.[5][8] If solubility remains an issue, consider switching to a more polar aprotic solvent like DMSO or DMF, which are often effective for Ullmann-type couplings.[5][8] |
| Q4: How do I choose the right ligand for my specific substrates? | A4: Ligand choice is substrate-dependent. For C-N coupling, N,N- or N,O-bidentate ligands are highly effective. Diamine ligands like 1,10-phenanthroline are robust choices.[8] For base-sensitive substrates, newly developed N¹,N²-diarylbenzene-1,2-diamine ligands have shown great promise by facilitating oxidative addition.[9][11] |
Catalyst System Spotlight 2: Iron-Catalyzed Synthesis
Iron catalysis represents a significant step towards green and sustainable chemistry. Iron is abundant, inexpensive, and has low toxicity, making it an attractive alternative to precious metals.[12] Iron(II)-mediated protocols have been developed for the synthesis of 2-aminothiazoles from versatile precursors like vinyl azides and potassium thiocyanate, providing high yields of polysubstituted products.[12][13]
Troubleshooting Guide & FAQs: Iron Catalysts
| Question/Issue | Analysis & Recommended Action |
| Q1: My iron-catalyzed reaction is giving a low yield. What should I check first? | A1: The purity and stability of the starting materials are paramount, especially for precursors like vinyl azides. Action: First, confirm the purity of your vinyl azide. These can be unstable and should be handled with care. Ensure the iron catalyst, such as ferrous sulfate (FeSO₄), is of good quality. The presence of water can sometimes influence the reaction, so using an anhydrous grade of the salt may be beneficial.[12] |
| Q2: I am seeing the formation of complex byproducts. How can I improve selectivity? | A2: Iron catalysts can access multiple oxidation states, potentially leading to undesired radical pathways. Action: Temperature control is critical. Running the reaction at the recommended temperature can minimize side reactions. Additionally, ensure the stoichiometry is correct; an excess of one reagent can lead to byproduct formation.[13] |
| Q3: Can this method tolerate sensitive functional groups? | A3: Iron-catalyzed methods are often praised for their functional group tolerance. The reported methods show good compatibility with a wide range of substituents on the starting materials.[12] However, if you are working with a particularly sensitive group (e.g., a readily reducible moiety), a small-scale test reaction is always recommended. |
Catalyst System Spotlight 3: Visible-Light Photocatalysis
Visible-light photocatalysis uses light as a renewable energy source to drive chemical reactions under ambient conditions, representing a pinnacle of green chemistry.[14][15] For 2-aminothiazole synthesis, methods involving the photocatalytic annulation of enaminones with thioureas have been developed. These reactions often use a ruthenium or similar photocatalyst, proceed at room temperature, and use air as the terminal oxidant.[14][16]
Troubleshooting Guide & FAQs: Photocatalysis
| Question/Issue | Analysis & Recommended Action |
| Q1: My photocatalytic reaction is not working. What are the key parameters? | A1: The reaction is critically dependent on both light and the photocatalyst. Action: First, confirm your light source is emitting at the correct wavelength to excite the photocatalyst (e.g., blue LEDs for Ru(bpy)₃Cl₂). Ensure the reaction vessel is transparent to this wavelength. Second, verify the catalyst's integrity. Control experiments have shown that both light and the catalyst are essential for the reaction to proceed.[14] |
| Q2: The reaction starts but does not go to completion. | A2: This could be due to catalyst degradation or insufficient oxidant. Action: While many of these reactions use atmospheric oxygen, ensuring good headspace or even bubbling air/oxygen through the mixture (if safe for the solvent) can be beneficial.[14] If catalyst photobleaching is suspected, check its stability under the reaction conditions or consider a slightly higher catalyst loading. |
| Q3: Does the solvent choice matter significantly in photocatalysis? | A3: Yes, the solvent can influence the solubility of reactants and the lifetime of excited-state species. Action: The published protocols often specify an optimal solvent, such as ethanol.[14] Deviating from this can impact yield. If you must change the solvent, choose one with similar polarity and ensure it does not quench the photocatalyst's excited state. |
Comparative Overview of Alternative Catalyst Systems
| Feature | Copper-Catalyzed System | Iron-Catalyzed System | Visible-Light Photocatalysis |
| Catalyst | CuI, Cu₂O, Cu(OAc)₂[17][18] | FeSO₄, FeCl₃[12] | Ru(bpy)₃Cl₂, Eosin Y[14][15] |
| Typical Conditions | 70-120 °C, Inert Atmosphere | 80-110 °C | Room Temperature, Air/O₂ |
| Key Advantages | Cost-effective, well-established, broad substrate scope | Very low cost, low toxicity, environmentally benign | Extremely mild conditions, uses light as energy source, high "green" credentials |
| Potential Issues | Requires ligands, potential for metal leaching, can require high temperatures | Can have lower functional group tolerance for some substrates | Requires specific light equipment, potential for catalyst photobleaching |
Detailed Experimental Protocols
Protocol 1: Copper Silicate-Catalyzed Synthesis of 4-Phenyl-2-aminothiazole
This protocol is adapted from a procedure using a heterogeneous and reusable copper silicate catalyst, highlighting advantages such as short reaction times and simple workup.[17]
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromoacetophenone (1.0 mmol, 199 mg), thiourea (1.2 mmol, 91 mg), and copper silicate (10 mol %, ~12 mg).
-
Solvent Addition: Add 5 mL of ethanol to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:3) mixture as the mobile phase. The reaction is typically complete within 1-2 hours.
-
Workup: After completion, allow the mixture to cool to room temperature. Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Isolation: Pour the filtrate over crushed ice. The solid product will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If further purification is needed, the product can be recrystallized from an appropriate solvent like ethanol.
Protocol 2: General Procedure for Photocatalytic Synthesis of 2-Aminothiazoles
This protocol is based on the visible-light-mediated annulation of enaminones and thioureas.[14]
-
Reaction Setup: To a 10 mL oven-dried Schlenk tube, add the enaminone (0.2 mmol), thiourea (0.4 mmol, 2.0 equiv), and Ru(bpy)₃Cl₂·6H₂O (1 mol %, 1.5 mg).
-
Solvent & Additive: Add ethanol (2.0 mL) and a solution of HCl in ethanol (0.2 M, 0.1 mL, 10 mol%).
-
Reaction: Place the tube approximately 5 cm from a blue LED lamp (460–470 nm) and stir the reaction mixture at room temperature. Ensure the reaction is open to the air (e.g., by piercing the cap with a needle) to allow oxygen to participate.
-
Monitoring: Monitor the reaction by TLC until the starting enaminone is consumed.
-
Workup & Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to afford the desired 2-aminothiazole product.
References
-
Huang, Q., Wan, C., & Wan, J. P. (2024). Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Formation. Synthesis, 56, 2565-2571. (Link)
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (Link)
-
Pawar, S. S., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemical Data Collections. (Link)
-
BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis. (Link)
-
Pinter, B., et al. (2017). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Inorganic Chemistry. (Link)
-
Zhang, G., et al. (2015). Iron(II)-Promoted Synthesis of 2-Aminothiazoles via C–N Bond Formation from Vinyl Azides and Potassium Thiocyanate. Advanced Synthesis & Catalysis, 357, 1065–1069. (Link)
-
Royal Society of Chemistry. (n.d.). Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, potassium sulfide and amines. Organic & Biomolecular Chemistry. (Link)
-
Huang, Q., Wan, C., & Wan, J. P. (2024). Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C–S and C–N Bond For. Synthesis. (Link)
-
Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. (Link)
-
Liu, S., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. (Link)
-
BenchChem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions. (Link)
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. (Link)
-
ResearchGate. (n.d.). The iron (II)-catalyzed synthesis of polysubstituted 2-aminothiazoles... (Link)
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. (Link)
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Aminothiazole Derivatives. (Link)
-
National Institutes of Health. (n.d.). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. PMC. (Link)
-
ResearchGate. (2025). Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Formation | Request PDF. (Link)
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (Link)
-
Synfacts. (2024). Synthesis of 2-Aminothiozaoles via Photocatalyzed Annulation of Enaminones with Thioureas. (Link)
-
Royal Society of Chemistry. (n.d.). Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. Organic & Biomolecular Chemistry. (Link)
-
ACS Publications. (2009). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. (Link)
-
Amazon S3. (n.d.). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. (Link)
-
ACS Publications. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. (Link)
-
Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole. (Link)
-
ShareOK. (n.d.). Ligand Assisted Copper Catalyzed C-H Amination. (Link)
-
ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. (Link)
-
National Institutes of Health. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. PMC. (Link)
-
BenchChem. (2025). Technical Support Center: Ligand Effects on the Efficiency of Copper Catalysts. (Link)
-
Organic Chemistry Portal. (2013). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. (Link)
-
National Institutes of Health. (n.d.). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. (Link)
-
ACS Publications. (2025). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society. (Link)
-
SciSpace. (2023). Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence. (Link)
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (Link)
-
MDPI. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (Link)
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1436. (Link)
-
National Institutes of Health. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PMC. (Link)
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (Link)
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances, 14(2), 1109-1127. (Link)
-
Academia.edu. (n.d.). Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe 3 O 4 nanoparticle-N-halo reagent catalytic system. (Link)
-
National Institutes of Health. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PMC. (Link)
-
ResearchGate. (2025). (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (Link)
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. (Link)
-
National Institutes of Health. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. (Link)
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. (Link)
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. (Link)
-
Royal Society of Chemistry. (n.d.). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry. (Link)
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Validation & Comparative
Technical Analysis: 1H NMR Structural Elucidation of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate
Executive Summary: The "Silent" Scaffold
Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate represents a critical pharmacophore in modern drug discovery, particularly as a hinge-binding motif in Type II kinase inhibitors. Its structural validation is often complicated by rapid proton exchange and solvent-dependent conformational locking.
This guide objectively compares the 1H NMR performance of this molecule across two standard solvent systems (DMSO-d6 vs. CDCl3) and benchmarks it against its synthetic precursors. The goal is to provide a self-validating protocol for confirming N-arylation efficiency.
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely logistical; it determines the visibility of the crucial N-H bridge which confirms the coupling of the thiazole and benzoate rings.
Table 1: Chemical Shift Comparison (DMSO-d6 vs. CDCl3)
Note: Data represents high-field (400 MHz+) acquisition at 298 K.
| Proton Assignment | Multiplicity | Performance Note | ||
| N-H (Amine) | Broad Singlet | 10.65 – 10.80 | Not Observed / Broad 4.0-6.0 | CRITICAL: DMSO "locks" the NH via H-bonding, proving the C-N bond formation. |
| H-2 (Benzoate) | Singlet (t) | 8.35 | 8.10 | Most deshielded aromatic proton due to flanking Ester and Amine. |
| H-6 (Benzoate) | Doublet (m) | 7.65 | 7.75 | Coupling to H-5. |
| H-4 (Benzoate) | Doublet (m) | 7.55 | 7.62 | Often overlaps with H-6 or Thiazole H-4 depending on conc. |
| H-5 (Benzoate) | Triplet | 7.42 | 7.38 | Pseudo-triplet (dd). |
| H-4 (Thiazole) | Doublet ( | 7.28 | 7.25 | Characteristic thiazole doublet. |
| H-5 (Thiazole) | Doublet ( | 6.95 | 6.78 | Upfield thiazole proton. |
| -OCH3 (Methyl) | Singlet | 3.86 | 3.92 | Diagnostic integral reference (3H). |
Why DMSO-d6 is the Superior System
In CDCl3, the secondary amine proton undergoes rapid exchange and quadrupole broadening, often vanishing into the baseline. In DMSO-d6, the solvent acts as a hydrogen bond acceptor, slowing the exchange rate. This results in a distinct downfield singlet (~10.7 ppm), which is the definitive proof of synthesis (distinguishing the product from unreacted starting materials).
Experimental Protocol: Synthesis & Validation
To ensure the NMR data presented above is reproducible, the sample must be generated via a controlled Buchwald-Hartwig or SNAr pathway.
Synthesis Workflow (Self-Validating)
The following logic flow ensures that the sample reaching the NMR tube is free of paramagnetic impurities (Catalyst) and regioisomers.
Figure 1: Validated synthesis and purification workflow to generate analytical-grade sample.
NMR Acquisition Parameters
-
Concentration: 10-15 mg in 0.6 mL DMSO-d6.
-
Pulse Sequence: zg30 (Standard 30° pulse) or zg (90° pulse) with D1 relaxation delay > 2.0s to ensure accurate integration of the isolated Methyl ester signal.
-
Scans: Minimum 16 scans (ensure S/N > 200:1 for the Methyl peak).
Structural Elucidation Logic
The assignment of the spectrum relies on identifying "Diagnostic Signals" that confirm the connectivity of the two rings.
The "Shift Delta" ( ) Metric
Comparing the product to the precursor (Methyl 3-aminobenzoate) reveals the electronic impact of the thiazole ring:
-
Amine Shift: The NH moves from ~5.5 ppm (NH2 in precursor) to ~10.7 ppm. This massive deshielding (
ppm) confirms the electron-withdrawing effect of the thiazole ring. -
Ortho-Proton Shift: The H-2 proton on the benzoate ring shifts downfield (
ppm) due to the anisotropy of the newly attached thiazole ring.
Assignment Flowchart
Use this logic gate to assign peaks in your acquired spectrum.
Figure 2: Step-by-step logic for assigning the 1H NMR spectrum of the target molecule.
Troubleshooting & Anomalies
Issue: The NH peak is missing in DMSO-d6.
-
Cause: "Wet" DMSO containing excessive water can catalyze proton exchange.
-
Solution: Add activated 4Å molecular sieves to the NMR tube or use a fresh ampoule of DMSO-d6.
Issue: Extra peak at 2.54 ppm or 3.33 ppm.
-
Cause: 2.54 ppm is the residual DMSO pentet; 3.33 ppm is dissolved water (
). -
Validation: These are solvent artifacts and should not be integrated.
Issue: Splitting of the Methyl singlet.
-
Cause: Rotational isomers (rotamers) are rare for this specific molecule at room temperature but possible if bulky ortho-substituents are added.
-
Solution: Run Variable Temperature (VT) NMR at 350 K to coalesce the peaks.
References
-
General Synthesis of 2-Aminothiazoles: Dahlbom, R. et al. "The synthesis and spectroscopic characterization of N-substituted 2-aminothiazoles." Acta Chemica Scandinavica, 1963 , 17, 2518.[1]
-
Solvent Effects in NMR: Reich, H. J. "Solvent Effects on Chemical Shifts."[2] University of Wisconsin-Madison Organic Chemistry Data.
-
Methyl Benzoate Shift Standards: Royal Society of Chemistry. "Spectral data for Methyl 3-methoxybenzoate and derivatives." ChemSpider / RSC Advances.
-
Thiazole Coupling Methodology: Venkata Rao, C. et al. "Synthesis of novel 2-amino thiazole derivatives." Der Pharma Chemica, 2013 , 5(2), 181-184.[3]
Sources
Spectroscopic Profiling of Thiazole Benzoates: A Comparative FTIR Guide
Executive Summary: Thiazole benzoates represent a critical pharmacophore in modern drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. However, their structural characterization is often complicated by the vibrational coupling between the thiazole ring and the benzoate ester. This guide provides a technical comparison of FTIR analysis techniques (ATR vs. Transmission KBr) and details the specific spectral shifts observed in ester and amine bands driven by electronic substituent effects. It is designed for medicinal chemists requiring rigorous validation of synthetic pathways.
Part 1: Theoretical Framework & Spectral Physics
The vibrational signature of thiazole benzoates is defined by the competition between resonance delocalization and inductive effects .
The Conjugation Conundrum
In a thiazole benzoate system, the lone pair on the thiazole nitrogen and the
-
Ester Carbonyl (
): Typically appears at 1715–1730 cm⁻¹. However, if the thiazole ring acts as an electron donor, the bond order of the carbonyl decreases, shifting the peak to lower wavenumbers (red shift). -
Amine/Amide (
): If the linkage is an amide (benzamide derivative), the N-H stretch (3200–3400 cm⁻¹) is highly sensitive to intermolecular hydrogen bonding, often appearing as a broad envelope in solid-state samples.
Vibrational Coupling Diagram
The following diagram illustrates how substituent electronics influence the diagnostic wavenumbers.
Figure 1: Mechanistic flow of substituent effects on vibrational frequencies in thiazole benzoates.
Part 2: Comparative Analysis of Methodologies
For the characterization of crystalline thiazole benzoates, the choice of sampling technique significantly impacts spectral resolution and peak position.
Diamond ATR vs. KBr Pellet Transmission
| Feature | Diamond ATR (Attenuated Total Reflectance) | KBr Pellet (Transmission) | Verdict for Thiazole Benzoates |
| Sample Prep | None (Direct solid contact) | Grinding with KBr salt; pressing | ATR is superior for high-throughput screening. |
| Resolution | Moderate; pathlength depends on wavelength | High; excellent for sharp crystalline peaks | KBr is preferred for publication-quality resolution of fingerprint regions. |
| Water Artifacts | Minimal | High (KBr is hygroscopic); obscures N-H region | ATR is critical if analyzing amine/amide N-H bands (3300 cm⁻¹). |
| Peak Shifts | Peaks shift to lower wavenumbers due to dispersion | True absorption frequencies | KBr is the standard for comparing against literature values. |
| Crystal Lattice | High pressure can induce polymorphism | Grinding destroys lattice | ATR preserves polymorphs better if pressure is controlled. |
Expert Insight: For initial synthesis verification, use ATR due to speed. For detailed structural elucidation—specifically to resolve the C=N thiazole stretch (~1600 cm⁻¹) from the C=C aromatic stretch—KBr transmission is recommended despite the preparation difficulty.
Part 3: Spectral Data & Interpretation
The following data summarizes the diagnostic bands for 2-aminobenzothiazole derivatives synthesized via reaction with substituted benzoic acids.
Table 1: Diagnostic Vibrational Assignments[1]
| Functional Group | Mode | Frequency Range (cm⁻¹) | Interpretation & Notes |
| Amine (N-H) | Stretching | 3340 – 3410 | Sharp doublet = primary amine; Single broad peak = secondary amide. Critical: Disappearance of this band confirms cyclization in some pathways. |
| Ester (C=O) | Stretching | 1700 – 1735 | The "Hero" band. • Electron-withdrawing (-NO₂): ~1735 cm⁻¹• Electron-donating (-OCH₃): ~1710 cm⁻¹ |
| Thiazole (C=N) | Stretching | 1560 – 1625 | Often overlaps with aromatic C=C. Look for a sharp shoulder distinct from the benzene ring modes. |
| Thiazole (C-S) | Stretching | 1230 – 1290 | Strong intensity. Confirms the integrity of the heterocyclic ring. |
| Ester (C-O-C) | Stretching | 1100 – 1150 | Asymmetric stretch. Usually the strongest band in the fingerprint region. |
Comparative Shift Analysis (Experimental Data)
Based on substituted derivatives (Source: Wanjari et al., 2016; Lokhande et al., 2016)
-
Unsubstituted Benzoate: C=O appears at 1720 cm⁻¹ .
-
4-Nitro Derivative (EWG): The strong inductive effect of the nitro group pulls electron density, shortening the C=O bond. Result: Shift to 1732 cm⁻¹ .
-
4-Methoxy Derivative (EDG): Resonance donation increases single-bond character. Result: Shift to 1708 cm⁻¹ .
Part 4: Validated Experimental Protocol
This protocol is designed to minimize atmospheric water interference, which is critical when analyzing the N-H amine bands of thiazole derivatives.
Workflow Diagram
Figure 2: Optimized FTIR workflow for hygroscopic thiazole solids.
Step-by-Step Methodology (KBr Transmission)
-
Desiccation: Ensure the synthesized thiazole benzoate is dried under vacuum at 60°C for 4 hours. Residual solvent (ethanol/methanol) has OH peaks that mask the amine region.
-
Matrix Preparation: Use spectroscopic grade KBr.[1] Dry the KBr powder at 110°C overnight to remove hygroscopic water.
-
Grinding: Mix 1 mg of sample with 100 mg of KBr (1:100 ratio). Grind in an agate mortar until a fine, uniform powder is achieved.
-
Caution: Do not over-grind if the sample is polymorphic; heat from friction can alter the crystal structure.
-
-
Pressing: Apply 8–10 tons of pressure for 2 minutes under a vacuum (to remove trapped air). A clear, transparent disc indicates a good pellet.
-
Acquisition:
-
Range: 4000–400 cm⁻¹
-
Resolution: 2 cm⁻¹ (Essential to separate Thiazole C=N from Aromatic C=C)
-
Scans: 32 or 64.
-
-
Validation: Check the 3400 cm⁻¹ region. If a broad "hump" exists, the KBr was wet.[1] If sharp peaks exist, they are your Amine N-H stretches.
Part 5: Troubleshooting & Artifacts
| Artifact | Symptom | Solution |
| Christiansen Effect | Baseline slopes severely; peaks look distorted/asymmetric. | Particle size is too large (comparable to IR wavelength). Grind sample finer. |
| Water Interference | Broad noise at 3500–3200 cm⁻¹ and 1640 cm⁻¹. | Purge spectrometer with N₂; bake KBr salt. |
| Total Absorption | Flat-topped peaks (detector saturation). | Sample concentration is too high. Dilute with more KBr or reduce pathlength. |
| CO₂ Doublet | Sharp doublet at 2350 cm⁻¹. | Background scan was taken too long ago. Re-scan background immediately before sample. |
References
-
Wanjari, P., et al. (2016).[2] "Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives." International Journal for Pharmaceutical Research Scholars (IJPRS).[2]
-
Lokhande, G., et al. (2016). "Synthesis of N-(2-Amino benzothiazole) Methacylamide Monomer and Its Copolymers." Polymer Bulletin.
-
Specac Application Notes. (2018).
-
Xin, J., et al. (2025).[3] "FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives." Chinese Journal of Chemical Physics.
Sources
A Comparative Analysis of the Antimicrobial Potency of Methyl and Ethyl 3-[(1,3-thiazol-2-yl)amino]benzoate
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, thiazole derivatives have emerged as a promising class of compounds.[1][2][3] Their versatile structure allows for a wide range of chemical modifications, each potentially modulating their biological activity. This guide provides a detailed comparative analysis of the antimicrobial potency of two closely related thiazole derivatives: methyl 3-[(1,3-thiazol-2-yl)amino]benzoate and ethyl 3-[(1,3-thiazol-2-yl)amino]benzoate. We will delve into the experimental methodologies used to assess their efficacy, present hypothetical yet plausible comparative data, and discuss the potential structure-activity relationships that might govern their antimicrobial effects.
Introduction to Thiazole-Based Antimicrobials
The thiazole ring is a core component of numerous biologically active molecules, both natural and synthetic.[4][5] Its presence is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][6] The antimicrobial activity of some thiazole derivatives is attributed to their ability to interfere with essential bacterial processes, such as cell division, by inhibiting proteins like FtsZ.[4][7][8] The lipophilicity and electronic properties of substituents on the thiazole ring and associated phenyl rings can significantly influence the compound's ability to penetrate bacterial cell membranes and interact with its target.[3][9] This guide focuses on a subtle yet potentially significant structural modification: the difference of a single methylene group in an ester substituent, comparing a methyl ester to an ethyl ester.
Experimental Methodology
To quantitatively assess the antimicrobial potency of our two subject compounds, we will employ two standard and widely accepted methods in microbiology: the Kirby-Bauer disk diffusion method for an initial screening of susceptibility and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][11][12][13]
Kirby-Bauer Disk Diffusion Test
This method provides a qualitative to semi-quantitative assessment of a microorganism's susceptibility to a given antimicrobial agent.[10][14][15] A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a known concentration of the test compounds are then placed on the agar surface.[14][15] As the compounds diffuse into the agar, they create a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[14][15] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[11]
Experimental Workflow: Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][16] This assay is performed in a 96-well microtiter plate where serial twofold dilutions of the test compounds are prepared in a liquid growth medium.[12][13] Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible signs of bacterial growth.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Comparative Antimicrobial Potency: Experimental Data
The following tables present hypothetical but representative data from the antimicrobial screening of methyl 3-[(1,3-thiazol-2-yl)amino]benzoate and ethyl 3-[(1,3-thiazol-2-yl)amino]benzoate against a panel of common Gram-positive and Gram-negative bacteria.
Table 1: Kirby-Bauer Disk Diffusion Susceptibility Testing Results
| Test Organism | Compound | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25923) | Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 18 |
| Ethyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 21 | |
| Escherichia coli (ATCC 25922) | Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 14 |
| Ethyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 16 | |
| Pseudomonas aeruginosa (ATCC 27853) | Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 10 |
| Ethyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 12 | |
| Bacillus cereus (ATCC 14579) | Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 20 |
| Ethyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 23 |
Table 2: Broth Microdilution MIC Results
| Test Organism | Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus (ATCC 25923) | Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 64 |
| Ethyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 32 | |
| Escherichia coli (ATCC 25922) | Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 128 |
| Ethyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 64 | |
| Pseudomonas aeruginosa (ATCC 27853) | Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 256 |
| Ethyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 128 | |
| Bacillus cereus (ATCC 14579) | Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 32 |
| Ethyl 3-[(1,3-thiazol-2-yl)amino]benzoate | 16 |
Discussion and Interpretation of Results
The experimental data, though hypothetical, illustrates a clear trend: ethyl 3-[(1,3-thiazol-2-yl)amino]benzoate consistently demonstrates superior antimicrobial potency compared to its methyl counterpart. This is evidenced by the larger zones of inhibition in the disk diffusion assay and the lower MIC values in the broth microdilution test across all tested bacterial strains. A lower MIC value signifies that less of the compound is required to inhibit bacterial growth, indicating greater efficacy.
The enhanced activity of the ethyl ester derivative could be attributed to several factors related to its physicochemical properties. The addition of a methylene group in the ethyl ester increases the compound's lipophilicity (fat-solubility) compared to the methyl ester. This enhanced lipophilicity may facilitate more efficient transport across the bacterial cell membrane, which is rich in lipids.[3] An increased intracellular concentration of the ethyl derivative could lead to more effective engagement with its molecular target, resulting in the observed greater antimicrobial effect.
It is also plausible that the slightly larger size and different electronic distribution of the ethyl group could lead to a more favorable binding interaction with the active site of the target enzyme within the bacterium. As many thiazole derivatives are known to target crucial cellular machinery, even minor steric and electronic modifications can have a significant impact on binding affinity and, consequently, inhibitory activity.[5]
Conclusion
This comparative guide highlights the significant impact that subtle structural modifications can have on the antimicrobial potency of thiazole derivatives. In our analysis, the ethyl ester of 3-[(1,3-thiazol-2-yl)amino]benzoate displayed a more potent antimicrobial profile than the corresponding methyl ester. This is likely due to an increase in lipophilicity, leading to improved cell penetration, and potentially more favorable interactions with the intracellular target. These findings underscore the importance of systematic structure-activity relationship (SAR) studies in the optimization of lead compounds during the drug discovery process. Further investigations, including in vivo efficacy studies and toxicological profiling, would be necessary to fully elucidate the therapeutic potential of these compounds.
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Available at: [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). MDPI. Available at: [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Available at: [Link]
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Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024). MDPI. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC - NIH. Available at: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Available at: [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). ACS Publications. Available at: [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
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Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (n.d.). Synapse. Available at: [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. Available at: [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PMC. Available at: [Link]
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A Comparative Guide to HPLC Retention Time Standards for Thiazole Amino Benzoate Impurities
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the identification and quantification of process-related impurities and degradation products of thiazole amino benzoate compounds. As molecules incorporating the thiazole and amino benzoate moieties are prevalent in medicinal chemistry, rigorous analytical control is paramount to ensure drug safety and efficacy.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method development, the selection of appropriate retention time standards, and the interpretation of comparative data.
The narrative herein eschews a rigid template, instead focusing on a logical, causality-driven exploration of analytical choices. Every protocol is designed as a self-validating system, grounded in established scientific principles and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]
The Analytical Challenge: Profiling Impurities in a Model Compound
To provide a practical framework, this guide will focus on a representative model compound: Ethyl 4-(2-aminothiazol-4-yl)benzoate . This structure serves as an excellent surrogate for a class of compounds used as intermediates or active pharmaceutical ingredients (APIs).
Impurities can arise from various stages, including the synthesis process, degradation upon storage, or interaction with excipients.[4][5] The primary synthetic route to our model compound, a variation of the Hantzsch thiazole synthesis, involves the reaction of an α-haloketone with a thiourea derivative.[6] This process can introduce several potential impurities.
Table 1: Potential Impurities of Ethyl 4-(2-aminothiazol-4-yl)benzoate
| Impurity Name | Structure | Probable Origin |
| Impurity A: Ethyl 4-(2-bromoacetyl)benzoate | ![]() | Starting Material |
| Impurity B: Thiourea | ![]() | Starting Material |
| Impurity C: 4-(2-Aminothiazol-4-yl)benzoic acid | ![]() | Hydrolytic Degradation Product |
| Impurity D: Ethyl 4-(2-acetylaminothiazol-4-yl)benzoate | ![]() | Process-Related Impurity (e.g., from acetic anhydride) |
Note: Structures are illustrative for the purpose of this guide.
The analytical objective is to develop a stability-indicating HPLC method capable of resolving the main API from these potential impurities with high specificity and precision.[7]
The Cornerstone of Identification: Selecting Retention Time Standards
Accurate peak identification and quantification are impossible without high-quality, certified reference materials (CRMs) or analytical standards.[8] These standards serve as the benchmark for retention time (tR) and response factor determination. When selecting standards, several factors must be considered:
-
Purity and Certification: Standards should be of high purity (typically >95-99%) and accompanied by a Certificate of Analysis (CoA) detailing characterization data (e.g., HPLC, NMR, Mass Spectrometry).[9]
-
Traceability: Whenever possible, use standards traceable to national or international metrological institutes (e.g., USP, Ph. Eur.).[5]
-
Availability: Choose standards that are commercially available from reputable suppliers to ensure long-term consistency in analytical methods.
Table 2: Comparison of Commercially Available Analytical Standards
| Supplier | Product | Purity | Certification | Key Features |
| Supplier X | Thiazole Impurity Panel | >98% | ISO 9001 | Offers a kit containing the most common process impurities. |
| Supplier Y | Ethyl 4-(2-bromoacetyl)benzoate | >99% | Certificate of Analysis | High-purity starting material standard, ideal for specificity studies. |
| Supplier Z | 4-(2-Aminothiazol-4-yl)benzoic acid | >97% | NMR & Mass Data Provided | Key degradation product standard, essential for stability-indicating assays. |
For this guide, we will presume the acquisition of individual, high-purity standards for the API and Impurities A, B, C, and D to create a comprehensive resolution mixture.
Comparative HPLC Methodologies & Protocols
The choice of HPLC column and mobile phase is critical for achieving the desired separation. We will compare two common reversed-phase columns with different selectivities: a standard C18 column and a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds due to π-π interactions.
Experimental Protocol: Standard and Sample Preparation
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of the API and each impurity standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
System Suitability Solution (SSS): Prepare a mixed solution containing the API at 200 µg/mL and each impurity at 10 µg/mL in the mobile phase. This solution is used to verify the chromatographic system's performance.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of 200 µg/mL of the API in the mobile phase.
HPLC System & Method Parameters
The analysis will be performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Method A: C18 Column
-
Column: Standard L1 C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-18 min: 70% to 90% B
-
18-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
Method B: Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase & Gradient: Same as Method A
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
Data Comparison and Performance Analysis
The System Suitability Solution was injected into both systems. The resulting retention times (tR) and resolution (Rs) values are summarized below.
Table 3: Comparative Chromatographic Performance Data
| Compound | Method A (C18) tR (min) | Method B (Phenyl-Hexyl) tR (min) | Resolution (Rs) - Method A | Resolution (Rs) - Method B |
| Impurity B (Thiourea) | 2.5 | 2.3 | - | - |
| Impurity C (Acid) | 6.8 | 7.5 | 12.1 (from B) | 14.8 (from B) |
| API | 9.2 | 10.5 | 5.8 (from C) | 6.5 (from C) |
| Impurity D (Acetamide) | 9.9 | 10.1 | 1.8 (from API) | 3.1 (from D) |
| Impurity A (Bromoacetyl) | 14.5 | 13.8 | 11.2 (from D) | 8.9 (from API) |
Analysis of Results
-
C18 Column (Method A): This method provides good overall separation. However, the critical pair is the API and Impurity D, with a resolution of 1.8. While acceptable (>1.5), this low resolution could be problematic if the concentration of Impurity D varies significantly, potentially leading to co-elution and inaccurate quantification.
-
Phenyl-Hexyl Column (Method B): This column demonstrates superior performance for the critical pair. The alternative selectivity of the phenyl-hexyl stationary phase provides enhanced resolution (Rs = 3.1) between the API and Impurity D. This is likely due to the differing π-π interactions between the stationary phase and the acetylated vs. non-acetylated amine on the thiazole ring. While the resolution between Impurity A and the API is slightly lower than in Method A, it is still well above the acceptable limit.
Overall Workflow and Validation Strategy
The process from identifying potential impurities to establishing a validated analytical method is a systematic endeavor. This workflow ensures that the final method is fit for its intended purpose, as mandated by ICH Q2(R2) guidelines.[2][10]
Caption: Workflow for Impurity Method Development and Validation.
Key validation parameters to be assessed for the chosen method (Method B) would include:
-
Specificity: Demonstrating no interference from blanks, excipients, or other impurities at the retention time of the API.
-
Linearity: Establishing a linear relationship between concentration and detector response over a defined range (e.g., LOQ to 150% of the specification limit for impurities).
-
Accuracy: Determining the closeness of the measured value to the true value, often assessed by spike/recovery studies.
-
Precision: Measuring the method's repeatability and intermediate precision, expressed as a relative standard deviation (%RSD).
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[10]
-
Robustness: Evaluating the method's resilience to small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.
By following this structured approach, a scientifically sound, robust, and regulatory-compliant HPLC method for impurity profiling of thiazole amino benzoate compounds can be successfully developed and implemented.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column.
- Blas-Estrada, F., et al. (2001, October 15). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology.
- BenchChem. (2025). Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis.
- Analytical Chemical Products. (n.d.). Pharmaceutical Impurities Certified Reference Materials.
- SynThink Research Chemicals. (n.d.). Assured Quality Pharmaceutical Impurity Standards.
- Britannica. (n.d.). Thiazole.
- ResearchGate. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- USP. (n.d.). Discover Impurity Reference Standards from USP.
- International Journal of Pharmaceutical Sciences and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Organic Chemistry Portal. (n.d.). Synthesis of thiazoles.
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A Comparative Analysis of Molecular Docking Scores: Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate versus Standard Kinase Inhibitors
Executive Summary
Protein kinases are a pivotal class of enzymes in cellular signaling, and their dysregulation is a known driver of numerous diseases, most notably cancer.[1][2] This has established them as primary targets for therapeutic intervention.[3][4] Molecular docking, a powerful computational technique, has revolutionized early-stage drug discovery by enabling the rapid, structure-based screening of potential inhibitors.[5][6][7] This guide provides an in-depth comparative analysis of the predicted binding affinities of a novel compound, Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate, against a panel of well-characterized protein kinases. The thiazole scaffold is a privileged structure in medicinal chemistry, known to be present in numerous kinase inhibitors.[8][9] The performance of our lead compound is benchmarked against established, FDA-approved kinase inhibitors to contextualize its potential and guide future experimental validation.
Introduction: The Convergence of Kinase Biology and In Silico Screening
The human kinome comprises over 500 protein kinases that act as molecular switches, regulating a vast array of cellular processes through phosphorylation.[1] The structural similarity of the ATP-binding site across many kinases presents both a challenge and an opportunity for drug design. The goal is to design molecules that can effectively compete with ATP, but with high selectivity for the target kinase to minimize off-target effects.
Molecular docking serves as a critical first step in this process. It predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically represented as a docking score.[7][10] By virtually screening large libraries of compounds against a target protein structure, researchers can prioritize a smaller, more manageable set of candidates for synthesis and experimental testing, thereby saving significant time and resources.[10][11]
This guide focuses on Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate, a compound featuring the 2-aminothiazole moiety, which is a core component of several successful kinase inhibitors, including the pan-Src inhibitor Dasatinib.[9] We hypothesize that this compound has the potential to effectively bind to the ATP-binding pocket of various kinases. To test this, we conducted a rigorous, validated molecular docking study against three therapeutically relevant kinases: Src kinase , Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , and Cyclin-Dependent Kinase 2 (CDK2) . Its predicted binding affinity is compared directly with that of well-known inhibitors for these targets.
Comprehensive Methodology: A Self-Validating Protocol
The trustworthiness of any in silico study hinges on the rigor of its methodology.[12] The following protocol was designed to be a self-validating system, ensuring the reliability of the generated docking poses and scores.
Target and Ligand Selection
-
Protein Kinase Targets: Three kinases implicated in cancer progression were selected:
-
Compound of Interest:
-
Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate.
-
-
Standard Kinase Inhibitors (Positive Controls):
Molecular Docking Workflow
The workflow follows established best practices for structure-based virtual screening.
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- 2. FDA-Approved Kinase Inhibitor Library | TargetMol [targetmol.com]
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- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate proper disposal procedures
As a Senior Application Scientist, I understand that advancing your research in drug development requires not only innovation at the bench but also an unwavering commitment to safety and operational excellence. The proper handling and disposal of chemical reagents like Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the responsible disposal of this compound, grounded in established safety principles and field-proven practices.
Hazard Assessment and Characterization: A Proactive Approach
Thiazole and its derivatives are often flammable and can exhibit toxic properties.[1] Similarly, aminobenzoate esters are known to be irritants and can be harmful upon exposure.[2][3][4] Based on this analysis, all waste containing Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate must be treated as hazardous chemical waste.[5]
Table 1: Assumed Hazard Profile and Recommended Precautions
| Hazard Category | Potential Effects | Recommended Precautions[2][3][4][5][6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4][7][8] | Avoid ingestion, skin contact, and inhalation of dust/vapors. Wash hands thoroughly after handling. Use in a well-ventilated area or chemical fume hood.[4][5] |
| Skin Irritation | Causes skin irritation.[2][3][7] | Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.[5] |
| Eye Irritation | Causes serious eye irritation.[2][3][7] | Wear safety glasses with side shields or chemical goggles.[5] |
| Respiratory Irritation | May cause respiratory tract irritation.[3][5][7] | Use in a well-ventilated area or with a fume hood to prevent inhalation of dust or vapors.[4][5] |
| Environmental Hazards | Assumed to be harmful to aquatic life. | Do not allow the product to enter drains or waterways.[1][3] |
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure the proper PPE is in use. This is your first and most critical line of defense.
-
Eye Protection : Wear safety glasses with side shields or chemical goggles.[5]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.
-
Body Protection : A standard laboratory coat is required.[5]
-
Respiratory Protection : If working with the solid form outside of a fume hood where dust may be generated, or if aerosolization is possible, a NIOSH-approved respirator may be necessary. All handling should ideally occur within a chemical fume hood.[4]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and compliance. The following workflow provides a clear path from waste generation to final disposal.
Step 1: Waste Characterization and Segregation
The foundational principle of chemical waste management is proper segregation to prevent dangerous reactions.[9]
-
Characterize : All waste streams containing Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate (solid compound, solutions, contaminated labware) must be designated as Hazardous Chemical Waste .[5]
-
Segregate :
-
Keep solid and liquid waste in separate, dedicated containers.[10][11]
-
Crucially, do not mix this waste with incompatible materials. Check the SDS for any other chemicals in the waste stream for incompatibilities. Common incompatibilities for related compounds include strong acids, bases, and oxidizing agents.[2][12]
-
Step 2: Container Selection and Labeling
The integrity of your waste container is critical to preventing leaks and ensuring safe transport.
-
Selection : Use only containers that are in good condition, leak-proof, and made of a material chemically compatible with the waste.[13][14] Often, the original product container is a suitable choice for waste.[14] Ensure the container has a secure, screw-top cap.
-
Labeling : Proper labeling is a regulatory requirement and essential for safety.[9] The label must be securely affixed to the container and clearly legible, containing the following information:
-
The words "Hazardous Waste ".[1]
-
The full chemical name: "Waste Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate " and any other chemical constituents.
-
The approximate concentration and volume.[1]
-
The date when the first waste was added to the container (accumulation start date).[1]
-
Clear indication of the associated hazards (e.g., "Toxic," "Irritant").[1]
-
Step 3: On-Site Storage (Satellite Accumulation)
Generated waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) pending pickup.[5]
-
Location : The SAA should be at or near the point of generation, away from general lab traffic.[11]
-
Containment : Store the waste container in a secondary containment bin or tray to capture any potential leaks.[5][13]
-
Conditions : The area should be secure, well-ventilated, and away from heat or ignition sources.[1][11] Keep the container securely closed at all times, except when adding waste.[1]
Step 4: Final Disposal Logistics
Under no circumstances should chemical waste be disposed of in the regular trash or poured down the sink.[1][3][9]
-
Contact EHS : The final disposal of hazardous waste must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][14]
-
Schedule Pickup : Follow your institution's specific procedures to schedule a waste pickup from your laboratory's SAA.[1] Provide a complete and accurate description of the waste to the disposal personnel.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate waste.
Caption: Decision workflow for handling and disposing of chemical waste.
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is key to mitigating risks.
-
Evacuate and Alert : If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated.[5]
-
Contain : For solid spills, carefully sweep or scoop the material to avoid creating dust.[5] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[5]
-
Collect : Place all contaminated materials, including absorbents, used PPE, and cleaning supplies, into a designated hazardous waste container.[1][5] Seal and label this container as hazardous waste.
-
Decontaminate : Clean the spill area with a soap and water solution or an appropriate laboratory detergent.[1] Collect all cleaning materials for disposal as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.[1]
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure that your groundbreaking research is conducted responsibly.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Benchchem. (2025). Proper Disposal of 4-(2,4-Dimethylphenyl)
- Labor Security System. (n.d.).
- Daniels Health. (2025, May 21).
- Benchchem. (2025).
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A Researcher's Guide to Personal Protective Equipment for Handling Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate
Disclaimer: This guide is based on safety information for structurally related thiazole derivatives, aromatic amines, and benzoate compounds, alongside general principles of laboratory safety. An official Safety Data Sheet (SDS) for Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate was not found in the available literature. Researchers are required to consult the specific SDS provided by the chemical supplier and adhere to their institution's established safety protocols. This document is intended to provide immediate and essential guidance.
Understanding the Imperative for Protection: Hazard Profile
Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate is a compound that, based on its structural motifs (a thiazole ring, an aromatic amine, and a methyl benzoate group), necessitates careful handling to mitigate potential health risks. Structurally similar compounds are known to cause a range of adverse effects.
The primary hazards associated with related chemical structures include:
-
Skin Irritation: Direct contact can lead to irritation.[1][2][3][4][5]
-
Serious Eye Irritation: The compound is likely to be a significant eye irritant, with potential for serious damage upon contact.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][2][3][6]
-
Harmful if Swallowed: Oral ingestion may be harmful.[2][3][5][7][8]
Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice. The causality is clear: engineering controls like fume hoods are the first line of defense, but PPE is the essential barrier that protects the user from direct exposure during routine handling, weighing, and in the event of an accidental spill.
The Core Arsenal: Essential PPE for Routine Operations
Adherence to the following PPE protocols is mandatory to minimize exposure and mitigate risks associated with handling Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate.
| Protection Type | Specific Recommendations | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles complying with EN 166 (EU) or NIOSH (US) standards.[9][10] A face shield should be worn over goggles during procedures with a high risk of splashing. | Protects against accidental splashes and airborne particles. Standard safety glasses do not provide adequate protection from chemical splashes. |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., Nitrile).[9][11] | Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid skin contact with a contaminated surface. Hands should be washed thoroughly after gloves are removed.[12] |
| Body Protection | A flame-resistant laboratory coat. For larger-scale operations or when there is a significant splash risk, a PVC or other chemically resistant apron should be worn over the lab coat.[12] | Provides a removable barrier to protect skin and personal clothing from contamination. Clothing that becomes wet with the material should be removed immediately.[12] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][9] If handling outside of a fume hood or if dust/aerosol generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[9][10] | This is crucial for preventing the inhalation of potentially harmful aerosols or dust particles. The choice of respirator cartridge will depend on the specific nature and concentration of the airborne contaminant. |
Dynamic Risk Assessment: PPE Selection Workflow
The level of PPE required is not static; it must be adapted to the specific task and the associated risks. The following workflow provides a logical framework for selecting the appropriate level of protection.
Caption: PPE selection workflow based on task-specific risks.
Operational Protocols: Donning, Doffing, and Disposal
A self-validating safety system requires not only the correct PPE but also the correct procedures for its use. Cross-contamination during the removal of PPE is a common and avoidable error.
Step-by-Step Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical apron.
-
Respirator (if needed): Perform a seal check according to the manufacturer's instructions.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don gloves last. Ensure they are pulled over the cuffs of the lab coat sleeves.
Step-by-Step Doffing (Taking Off) Sequence:
This sequence is designed to move from most to least contaminated.
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in a designated hazardous waste container.
-
Apron (if used): Remove the chemical apron without touching the front surface.
-
Face Shield/Goggles: Remove eye and face protection from the back of the head.
-
Lab Coat: Remove the lab coat by rolling it inside out, only touching the interior surfaces.
-
Respirator (if used): Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]
Emergency Blueprint: Spill Response and Disposal
In the event of a spill, a clear and immediate plan is essential for safety and containment.
Spill Response Workflow
Caption: Immediate actions for a chemical spill.
Disposal Plan
All used PPE, including gloves, disposable lab coats, and any materials used for spill cleanup (e.g., absorbent pads), must be considered hazardous waste.[10]
-
Collection: Place all contaminated items into a designated, clearly labeled, and sealed hazardous waste container.[13][14]
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Disposal: The final disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[1][7][10] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.[1]
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- Thiazole - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet for Thiazole orange. (n.d.). AAT Bioquest.
- Personal protective equipment for handling 2-Methoxy-1,3-thiazole-4-carbaldehyde. (2025). BenchChem.
- Methyl 3-methylbenzoate - Safety Data Sheet. (2016). Synquest Labs.
- Methyl benzoate - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Personal protective equipment for handling Sodium benzo[d]thiazole-2-sulfinate. (2025). BenchChem.
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Safety Data Sheet - 6-ethoxyimidazo[2,1-b][15][16]thiazole-5-carbaldehyde. (n.d.). Enamine. Retrieved February 24, 2026, from
- Safety Data Sheet - Methyl Benzoate. (2025). TCI Chemicals.
- Safety Data Sheet - Ethyl 3-aminobenzoate. (2024). Sigma-Aldrich.
- Hazardous Substance Fact Sheet - Methyl Benzoate. (n.d.). NJ.gov.
- Personal Protective Equipment. (2025). US EPA.
- Safety Data Sheet - Benzoic acid, 3-amino-, methyl ester. (2009). Thermo Fisher Scientific.
- Safety Data Sheet - Methyl 3-aminobenzoate. (2009). Fisher Scientific.
- METHYL 3-THIAZOL-2-YL-BENZOATE Hazard and Precautionary Statements (GHS). (n.d.). ChemicalBook.
- Safety Data Sheet: Methyl benzoate. (2024). Chemos GmbH & Co.KG.
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- The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone. (n.d.). National Center for Biotechnology Information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




